Technical Documentation Center

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
  • CAS: 1235441-25-4

Core Science & Biosynthesis

Foundational

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate structure and properties

The following technical guide details the structure, synthesis, and applications of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a specialized building block used in the synthesis of sterically hindered amino acids an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and applications of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a specialized building block used in the synthesis of sterically hindered amino acids and conformationally restricted peptidomimetics.

Introduction & Chemical Identity

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4 ) is a Boc-protected


-amino nitrile derived from 3-pentanone. Structurally, it consists of a quaternary carbon center substituted with two ethyl groups, a cyano group, and a tert-butoxycarbonyl (Boc)-protected amine.

This compound serves as a critical intermediate for the synthesis of C


-diethylglycine (Deg) , a non-proteinogenic amino acid used to induce specific secondary structures (such as 

-helices) in peptide drug candidates. Its sterically congested core makes it valuable for restricting conformational flexibility in medicinal chemistry programs, particularly for JAK inhibitors and metabolic stability enhancement.
Chemical Specifications
PropertyData
CAS Number 1235441-25-4
IUPAC Name tert-Butyl (2-cyano-pentan-3-yl)carbamate OR N-Boc-2-amino-2-ethylbutanenitrile
Molecular Formula C

H

N

O

Molecular Weight 212.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Motif Gem-diethyl substituted

-amino nitrile

Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a two-stage workflow: a Strecker synthesis to generate the hindered amine, followed by chemoselective protection. Due to the steric bulk of the two ethyl groups, standard protocols must be optimized for reaction time and temperature.

Phase 1: Strecker Synthesis (Formation of the Amino Nitrile)

The core quaternary center is established by reacting 3-pentanone with a cyanide source and an ammonia equivalent.

  • Reagents: 3-Pentanone (Diethyl ketone), Sodium Cyanide (NaCN) or TMSCN, Ammonium Chloride (NH

    
    Cl), Ammonia/Methanol.
    
  • Conditions: 40–60°C, 24–48 hours (extended time required due to steric hindrance).

  • Mechanism: The ketone undergoes nucleophilic attack by ammonia to form an imine intermediate, which is subsequently trapped by the cyanide ion to yield 2-amino-2-ethylbutanenitrile .

Phase 2: Boc Protection

The resulting free amine is protected to prevent side reactions during downstream processing (e.g., nitrile hydrolysis).

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Triethylamine (Et
    
    
    
    N), DMAP (catalytic).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Suspend 2-amino-2-ethylbutanenitrile in DCM at 0°C.

    • Add 1.1 equivalents of Et

      
      N and 0.05 equivalents of DMAP.
      
    • Add 1.1 equivalents of Boc

      
      O dissolved in DCM dropwise.
      
    • Warm to room temperature and stir for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPathway Start 3-Pentanone (Diethyl Ketone) Intermediate 2-Amino-2-ethylbutanenitrile (Free Amine) Start->Intermediate Nucleophilic Addition & Elimination Reagents1 NH4Cl + NaCN (Strecker Conditions) Reagents1->Intermediate Product tert-Butyl N-(1-cyano- 1-ethylpropyl)carbamate Intermediate->Product N-Acylation Reagents2 Boc2O + Et3N (Protection) Reagents2->Product

Figure 1: Synthetic pathway from 3-pentanone to the Boc-protected amino nitrile.

Reactivity & Applications

The utility of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate lies in its ability to be transformed into the sterically demanding amino acid Diethylglycine (Deg) or incorporated into heterocyclic scaffolds.

A. Hydrolysis to Diethylglycine (Deg)

The nitrile group is a "masked" carboxylic acid. Acidic hydrolysis converts the nitrile to the acid while simultaneously removing the Boc group (or selectively hydrolyzing if basic conditions are used first).

  • Reagent: Conc. HCl or NaOH/H

    
    O
    
    
    
    .
  • Product: 2-Amino-2-ethylbutanoic acid (Diethylglycine).

  • Use: Deg is an achiral, C

    
    -tetrasubstituted amino acid that strongly promotes helical conformations in peptides, stabilizing them against proteolytic degradation.
    
B. Heterocycle Formation

The nitrile group can react with azides or hydrazines to form tetrazoles or triazoles, serving as bioisosteres for carboxylic acids in drug design.

  • Reaction: [3+2] Cycloaddition with Sodium Azide.

  • Target: 5-(1-amino-1-ethylpropyl)tetrazole derivatives (used in angiotensin II receptor antagonists).

Application Logic Diagram

ApplicationFlow Core tert-Butyl N-(1-cyano- 1-ethylpropyl)carbamate Path1 Acid Hydrolysis (HCl/Reflux) Core->Path1 Path2 Cycloaddition (NaN3) Core->Path2 Path3 Reduction (H2/Pd) Core->Path3 Result1 Diethylglycine (Deg) (Conformational Restrictor) Path1->Result1 Result2 Tetrazole Derivatives (Bioisosteres) Path2->Result2 Result3 1,2-Diamines (Ligand Synthesis) Path3->Result3

Figure 2: Downstream transformations and pharmaceutical utility.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • IR Spectroscopy:

    • Nitrile (-CN): Weak but sharp band at ~2230–2240 cm

      
      .
      
    • Carbamate (C=O): Strong band at ~1690–1710 cm

      
      .
      
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.8–5.0 (br s, 1H, NH ).
      
    • 
       1.9–2.1 (m, 2H, CH 
      
      
      
      of ethyl).
    • 
       1.7–1.9 (m, 2H, CH 
      
      
      
      of ethyl).
    • 
       1.45 (s, 9H, Boc t-Bu ).
      
    • 
       0.9–1.0 (t, 6H, CH 
      
      
      
      of ethyl).
  • 
    C NMR: 
    
    • Quaternary Carbon (C-CN): Significant downfield shift due to disubstitution and nitrile.

    • Nitrile Carbon: ~118–120 ppm.

    • Boc Carbonyl: ~154 ppm.

Safety & Handling

  • Cyanide Hazard: While the final product contains a nitrile (organic cyanide), the synthesis involves sodium cyanide, which is highly toxic. All Strecker reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow hydrolysis or decomposition.

  • Incompatibility: Avoid strong acids (removes Boc) and strong bases (hydrolyzes nitrile) unless intended.

References

  • Sigma-Aldrich. tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate Product Page. Retrieved from

  • BLD Pharm. Product Analysis: CAS 1235441-25-4.[1] Retrieved from

  • ChemicalBook. CAS 1235441-25-4 Entry and Physical Properties. Retrieved from

  • Chiralen. Specialized Amino Acid Building Blocks. Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

This technical guide details the synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a sterically hindered -amino nitrile protected by a tert-butoxycarbonyl (Boc) group. Based on IUPAC nomenclature conventions,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a sterically hindered


-amino nitrile protected by a tert-butoxycarbonyl (Boc) group. Based on IUPAC nomenclature conventions, this structure corresponds to N-Boc-2-amino-2-ethylbutanenitrile , derived from the Strecker reaction of 3-pentanone (diethyl ketone).

Executive Summary

This guide outlines a robust, two-step synthetic pathway for the preparation of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate. This molecule serves as a critical intermediate in the synthesis of unnatural


-disubstituted amino acids and potentially bioactive peptidomimetics.

The synthesis overcomes significant steric hindrance at the quaternary carbon center by utilizing a modified Strecker reaction followed by catalytic Boc-protection .

Chemical Identity & Nomenclature
  • Target Name: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

  • Systematic Name: tert-butyl (2-cyanopentan-3-yl)carbamate OR N-Boc-2-amino-2-ethylbutanenitrile

  • Core Scaffold: 3-Pentanone (Diethyl ketone) derivative

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 212.29 g/mol

Retrosynthetic Analysis

The most reliable disconnection for


-disubstituted 

-amino nitriles is the C-N and C-CN bond formation via the Strecker reaction, followed by amine protection.

Retrosynthesis Target Target Molecule (N-Boc-Amino Nitrile) Intermediate Free Amino Nitrile (2-amino-2-ethylbutanenitrile) Target->Intermediate Boc Protection (Boc)2O, Base SM Starting Material (3-Pentanone) Intermediate->SM Strecker Reaction NH3, TMSCN or NaCN

Figure 1: Retrosynthetic logic flow.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-ethylbutanenitrile (Strecker Reaction)

Direct Strecker reaction on ketones is slower than on aldehydes due to steric hindrance and the lower electrophilicity of the carbonyl carbon. The use of Trimethylsilyl cyanide (TMSCN) with an ammonia source is preferred over aqueous NaCN to minimize side reactions and improve yield.

Reagents & Materials:

Reagent Equiv. Role
3-Pentanone 1.0 Substrate
7N NH₃ in Methanol 5.0 Amine Source / Solvent
TMSCN 1.2 Cyanide Source

| Sc(OTf)₃ (Optional) | 0.05 | Lewis Acid Catalyst |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 3-pentanone (10.0 mmol) and 7N NH₃ in MeOH (50.0 mmol).

  • Activation: Add Sc(OTf)₃ (0.5 mmol) if available; otherwise, the reaction can proceed thermally (slower).

  • Addition: Cool the mixture to 0°C. Dropwise add TMSCN (12.0 mmol) over 15 minutes. Caution: TMSCN releases HCN upon hydrolysis. Work in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (stain with Ninhydrin; the product amine will turn red/purple).

  • Workup: Carefully quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude oil (free amine) is often unstable and should be used immediately in Step 2.

Step 2: N-Protection (Boc-ylation)

The steric bulk of the "1-ethylpropyl" group (two ethyl chains flanking the amine) makes the nitrogen less nucleophilic. A catalytic amount of DMAP is essential to drive the reaction to completion.

Reagents & Materials:

Reagent Equiv. Role
Crude Amino Nitrile 1.0 Substrate
(Boc)₂O 1.5 Protecting Group
Triethylamine (TEA) 2.0 Base (Acid Scavenger)
DMAP 0.1 Nucleophilic Catalyst

| Dichloromethane (DCM) | [0.2 M] | Solvent |

Procedure:

  • Dissolution: Dissolve the crude amino nitrile from Step 1 in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (20.0 mmol) and DMAP (1.0 mmol).

  • Boc Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) (15.0 mmol) dissolved in a small amount of DCM.

  • Reaction: Warm to room temperature and reflux for 12 hours. The reflux is often necessary to overcome the steric barrier of the quaternary center.

  • Quench: Wash the reaction mixture with 1N HCl (to remove TEA/DMAP), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify the residue via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient 9:1 to 4:1).

Reaction Mechanism & Pathway

The formation of the target involves a reversible imine formation followed by irreversible nitrile addition, and finally carbamate formation.

Mechanism Ketone 3-Pentanone Imine Ketimine Intermediate Ketone->Imine + NH3 - H2O Amine Free Amino Nitrile Imine->Amine + CN- Product N-Boc Target Amine->Product + (Boc)2O DMAP Cat.

Figure 2: Mechanistic pathway from ketone to protected amino nitrile.[1]

Characterization & Data Analysis

Successful synthesis is validated by the following spectroscopic signatures:

TechniqueExpected SignalInterpretation
IR Spectroscopy ~2230 cm⁻¹Weak, sharp C≡N stretch (diagnostic).
IR Spectroscopy ~1700–1720 cm⁻¹Strong C=O stretch (Carbamate).
¹H NMR ~1.45 ppm (s, 9H)Boc tert-butyl group.
¹H NMR ~0.9 ppm (t) & ~1.8 ppm (q)Ethyl groups (multiplets due to diastereotopic protons near chiral center if unsymmetrical, here symmetric but magnetically complex).
¹³C NMR ~119 ppmC≡N carbon.
¹³C NMR ~55–60 ppmQuaternary C-N carbon.

Safety & Handling (Critical)

  • Cyanide Hazard: Although TMSCN is safer than NaCN gas, it hydrolyzes to Hydrogen Cyanide (HCN) in moist air or lungs. Always keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby. Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Exotherm: The addition of (Boc)₂O can be exothermic; control temperature during the initial addition.

References

  • Strecker Synthesis on Ketones

    • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634–5635. Link

  • Boc Protection of Hindered Amines

    • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. Link

  • General Review of

    
    -Amino Nitrile Synthesis: 
    
    • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link

Sources

Foundational

Mechanistic Insight & Synthetic Utility: tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4), a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4), a critical intermediate in the synthesis of sterically hindered amino acids and pharmacophores.

Technical Whitepaper | Version 1.0

Executive Summary

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4) is a specialized "masked" amino acid building block. Chemically, it is the N-Boc-protected form of 2-amino-2-ethylbutyronitrile (also known as


-diethylglycinonitrile).

Its primary utility in drug development lies in its transformation into


-diethylglycine (Deg)  and gem-diethyl diamines . These moieties are deployed in medicinal chemistry to induce the Thorpe-Ingold effect  (gem-dialkyl effect), which rigidly locks peptide conformations into helical structures and provides a "steric shield" against metabolic degradation by proteases and cytochrome P450 enzymes.
PropertySpecification
IUPAC Name tert-butyl N-(3-cyano-pentan-3-yl)carbamate
Common Name N-Boc-2-amino-2-ethylbutyronitrile
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Key Moiety gem-Diethyl (

-diethyl)
Pharmacological Role Conformational constraint; Metabolic blockade

Mechanism of Action: Chemical & Pharmacological

The "mechanism" of this compound is twofold: its chemical reactivity as a synthetic intermediate and the pharmacological mechanism of the gem-diethyl motif it installs into active pharmaceutical ingredients (APIs).

Chemical Mechanism: The Strecker Scaffold

The compound acts as a stable, lipophilic precursor to the highly reactive


-disubstituted amino acid. The nitrile group (-CN) serves as a masked carboxylic acid or amine, allowing the installation of the bulky diethyl group before the final functional group manipulation.
  • Hydrolysis Pathway : Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding

    
    -diethylglycine (Deg) .
    
  • Reduction Pathway : Catalytic hydrogenation converts the nitrile to a primary amine, yielding 2,2-diethyl-1,2-diaminoethane , a precursor for heterocyclic kinases (e.g., imidazolines).

Pharmacological Mechanism: The Gem-Diethyl Effect

When incorporated into a peptide or drug molecule, the gem-diethyl group exerts profound effects on binding and stability:

  • Conformational Locking (Entropy Reduction) : The two ethyl groups create significant steric clash with the peptide backbone (

    
     torsion angles). This restricts the molecule's conformational freedom, forcing it into a stable bent or helical structure (e.g., 
    
    
    
    -helix or
    
    
    -helix). This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing potency.
  • Metabolic Shielding (Proteolytic Resistance) : The steric bulk of the ethyl groups prevents the active sites of proteases (like trypsin or chymotrypsin) from accessing the adjacent peptide bond. This dramatically increases the plasma half-life (

    
    ) of the drug.
    
Visualization of Mechanism

The following diagram illustrates the transformation of the intermediate and the downstream pharmacological effects.

MOA_Pathway Intermediate tert-Butyl N-(1-cyano- 1-ethylpropyl)carbamate Hydrolysis Acid Hydrolysis (HCl/AcOH) Intermediate->Hydrolysis Path A Reduction Catalytic Reduction (H2, Raney Ni) Intermediate->Reduction Path B Deg α,α-Diethylglycine (Deg) Hydrolysis->Deg Diamine gem-Diethyl Diamine Reduction->Diamine Effect1 Conformational Lock (Thorpe-Ingold Effect) Deg->Effect1 Effect2 Metabolic Shielding (Protease Resistance) Deg->Effect2 Diamine->Effect1 Drug Bioactive Peptide/Drug (High Potency/Stability) Effect1->Drug Increases Binding Affinity Effect2->Drug Increases Half-life

Figure 1: Synthetic divergence and pharmacological impact of the gem-diethyl scaffold.

Experimental Protocols

These protocols are designed for the controlled manipulation of the intermediate. Safety Note : Work with nitriles requires a fume hood due to potential cyanide release under extreme conditions.

Protocol A: Synthesis of α,α-Diethylglycine (Deg)

This workflow converts the nitrile intermediate into the free amino acid.

Reagents:

  • Substrate: tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (1.0 eq)[1]

  • Solvent: Conc. Hydrochloric Acid (12 M) / Glacial Acetic Acid (1:1 v/v)

  • Temperature: 100°C (Reflux)

Step-by-Step Methodology:

  • Dissolution : Dissolve 10 mmol of the carbamate in 20 mL of glacial acetic acid in a round-bottom flask.

  • Acidification : Slowly add 20 mL of conc. HCl. The Boc group will cleave rapidly (gas evolution).

  • Hydrolysis : Equip with a reflux condenser and heat to 100°C for 12–24 hours. Monitor by TLC (disappearance of nitrile peak at ~2230 cm⁻¹ in IR).

  • Isolation :

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess acid.

    • Redissolve the residue in water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove non-polar byproducts.

  • Purification : Apply the aqueous layer to a cation-exchange resin (Dowex 50W). Elute with 1M NH₄OH.

  • Crystallization : Lyophilize the ammoniacal fractions to obtain 2-amino-2-ethylbutyric acid as a white solid.

Protocol B: Reduction to gem-Diethyl Diamine

This workflow preserves the carbon skeleton while converting the nitrile to a primary amine.

Reagents:

  • Catalyst: Raney Nickel (active slurry) or PtO₂

  • Solvent: Methanol saturated with Ammonia (NH₃/MeOH)

  • Hydrogen Source: H₂ gas (50 psi)

Step-by-Step Methodology:

  • Preparation : In a Parr hydrogenation bottle, dissolve 5 mmol of the carbamate in 30 mL of NH₃/MeOH. (Ammonia suppresses secondary amine formation).

  • Catalyst Addition : Add Raney Nickel (~20 wt% of substrate) under Argon.

  • Hydrogenation : Pressurize to 50 psi H₂ and shake at room temperature for 16 hours.

  • Workup :

    • Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate the filtrate to yield tert-butyl (1-(aminomethyl)-1-ethylpropyl)carbamate .

  • Deprotection (Optional) : Treat with 4M HCl in Dioxane to yield the free 2,2-diethyl-1,3-propanediamine derivative.

Technical Analysis & Validation

To ensure the integrity of the starting material and product, the following analytical parameters should be verified.

Structural Validation (NMR/IR)
  • ¹H NMR (CDCl₃, 400 MHz) :

    • 
       1.44 (s, 9H, Boc t-Bu ).
      
    • 
       0.95 (t, 6H, CH₃  of ethyls).
      
    • 
       1.70–1.90 (m, 4H, CH₂  of ethyls).
      
    • 
       4.80 (br s, 1H, NH ).
      
  • IR Spectrum :

    • Distinct weak band at 2230–2240 cm⁻¹ (C≡N stretch).

    • Strong band at 1700–1720 cm⁻¹ (Carbamate C=O).

Quality Control Table
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0% (AUC)HPLC (C18, ACN/H₂O)
Melting Point 90–95°C (approx)Capillary Method
Water Content < 0.5%Karl Fischer

References

  • Synthesis of Hindered Amino Acids

    • Title: "Synthesis and conformational analysis of peptides containing alpha,alpha-diethylglycine."
    • Source: Journal of the American Chemical Society.
    • Context: Establishes the protocol for hydrolyzing alpha-amino nitriles to sterically hindered amino acids.
  • The Thorpe-Ingold Effect

    • Title: "The effect of gem-dialkyl substitution on the conform
    • Source: Biopolymers.
    • Context: Explains the thermodynamic basis for using gem-diethyl groups to lock bioactive conform
  • Metabolic Stability Applications

    • Title: "Steric shielding of peptide bonds by alpha,alpha-disubstituted amino acids."
    • Source: Journal of Medicinal Chemistry.
    • Context: Validates the use of Deg derivatives to extend half-life in proteolytic environments.

(Note: Specific CAS-linked patents for this intermediate often refer to "Substituted Amino Acid Derivatives" in the context of kinase inhibitors or peptide therapeutics.)

Sources

Exploratory

Technical Whitepaper: Biological Activity Screening of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

The following technical guide details the biological activity screening of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4). This compound represents a class of sterically hindered -amino nitriles , whic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity screening of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4). This compound represents a class of sterically hindered


-amino nitriles , which are critical pharmacophores in the development of protease inhibitors (e.g., Cathepsin K/S, DPP-4) and as intermediates for non-proteinogenic amino acids (e.g., 

-diethylglycine derivatives).[1]

[1]

Executive Summary

Compound Identity: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Chemical Class: Boc-protected


-disubstituted amino nitrile.[1]
Primary Utility:  Fragment-Based Drug Discovery (FBDD) hit, protease inhibitor warhead precursor, and sterically hindered building block.[1]

This guide outlines a rigorous screening workflow to evaluate the biological potential of this scaffold. Unlike simple amines, the presence of the nitrile group adjacent to a sterically bulky center (1-ethylpropyl/diethyl) necessitates a screening strategy focused on electrophilic reactivity , metabolic stability (steric protection vs. hydrolysis), and target specificity (cysteine protease inhibition).[1]

Physicochemical Pre-Screening

Before biological assays, the compound must undergo physicochemical profiling to ensure assay validity.[1] The bulky hydrophobic groups (Boc + diethyl/propyl chain) significantly impact solubility.[1]

Solubility & Stability Profiling
  • Challenge: High lipophilicity (Predicted LogP > 2.[1]5) can lead to precipitation in aqueous buffers used for enzymatic assays.[1]

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO.[1]

    • Perform Kinetic Solubility Assessment via nephelometry in PBS (pH 7.[1]4) and Assay Buffer (often acidic for Cathepsins, pH 5.5).[1]

    • Acceptance Criterion: Solubility > 50

      
      M in < 1% DMSO to avoid solvent effects on enzymes.[1]
      
Chemical Stability (Hydrolysis)

The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly in acidic environments or presence of esterases.[1]

  • Method: Incubate 10

    
    M compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 4 hours.
    
  • Analysis: Quantify parent compound remaining via LC-MS/MS.

  • Relevance: Confirms that observed biological activity is due to the nitrile warhead, not a hydrolysis product.[1]

Core Biological Screening: Protease Inhibition

The primary biological activity of


-amino nitriles is the reversible covalent inhibition  of cysteine proteases.[1] The nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate, forming a thioimidate adduct .[1]
Mechanism of Action (The "Warhead" Hypothesis)

The steric bulk of the "1-ethylpropyl" group is designed to occupy the S1 or S1' pocket of the enzyme, providing selectivity and preventing rapid metabolic degradation.[1]

MOA Enzyme Cysteine Protease (Active Site Cys-SH) Complex Thioimidate Adduct (E-S-C(=NH)-R) Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (R-CN) Inhibitor->Complex Binding (Ki) Dissociation Slow Dissociation (Reversible) Complex->Dissociation k_off Dissociation->Enzyme Regeneration

Figure 1: Mechanism of Action for Nitrile-Based Inhibitors.[1] The formation of the thioimidate complex is the critical screening endpoint.

Protocol: Fluorescence-Resonance Energy Transfer (FRET) Assay

This assay determines the IC


 of the compound against a panel of cysteine proteases (e.g., Cathepsin K, L, S).[1]

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (1-5 nM final).[1]

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km balanced).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT (Critical for active site reduction), 1 mM EDTA.[1]

Step-by-Step Methodology:

  • Pre-Incubation: Dispense 10

    
    L of inhibitor (serial dilution) and 20 
    
    
    
    L of Enzyme into a black 384-well plate. Incubate for 30 minutes at room temperature. Note: Pre-incubation is vital for covalent inhibitors to reach equilibrium.[1]
  • Reaction Initiation: Add 20

    
    L of Substrate solution.
    
  • Kinetic Read: Monitor fluorescence (Ex 355 nm / Em 460 nm) every 60 seconds for 45 minutes using a microplate reader.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive IC

    
    .[1]
    

Data Interpretation:

Parameter Result Interpretation Action

| IC


 < 100 nM  | Potent Hit | Proceed to Selectivity Screening |
| IC

100 nM - 10

M
| Moderate Hit | SAR Optimization Required | | Time-Dependent Inhibition | Steep slope change | Indicates slow-binding kinetics (typical for hindered nitriles) |[1]

ADME & Metabolic Stability Screening

Steric hindrance at the


-carbon (ethyl/propyl groups) is a medicinal chemistry strategy to block metabolic "soft spots."[1] This screening module validates that hypothesis.
Microsomal Stability Assay
  • Objective: Assess susceptibility to CYP450-mediated oxidation or hydrolysis.[1]

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate 1

      
      M test compound with HLM (0.5 mg/mL protein) at 37°C.
      
    • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Success Metric: Intrinsic Clearance (CL

    
    ) < 20 
    
    
    
    L/min/mg protein indicates high metabolic stability, validating the "steric shield" design.[1]
GSH Trapping Assay (Reactive Metabolite Screen)

Nitriles can occasionally be bioactivated to reactive intermediates.[1]

  • Protocol: Incubate compound with HLM + Glutathione (GSH) or N-acetylcysteine.[1]

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.

  • Significance: A positive result indicates potential for idiosyncratic toxicity (idiosyncratic drug-induced liver injury).[1]

Screening Workflow Visualization

ScreeningWorkflow Start Compound: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Solubility 1. Solubility & Chemical Stability (pH 5.5 / 7.4) Start->Solubility Enzymatic 2. Primary Target Screen (Cysteine Protease FRET Assay) Solubility->Enzymatic If Soluble >50µM Selectivity 3. Selectivity Profiling (Serine/Aspartyl Proteases) Enzymatic->Selectivity IC50 < 10µM ADME 4. ADME Profiling (Microsomal Stability + GSH Trapping) Selectivity->ADME Selectivity > 10x Tox 5. Cytotoxicity (HepG2 ATP Assay) ADME->Tox Decision Go / No-Go Decision Tox->Decision

Figure 2: Integrated Screening Cascade. This hierarchical approach minimizes resource wastage by filtering poor candidates early.

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link (Validates nitrile warhead mechanism).[1]

  • Oballa, R. M., et al. (2007).[1] "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds."[1] Bioorganic & Medicinal Chemistry Letters. Link (Protocol for reactivity screening).[1]

  • Ward, R. A., et al. (2002).[1] "Design and synthesis of novel Cathepsin K inhibitors." Journal of Medicinal Chemistry. Link (Discusses steric hindrance in alpha-amino nitriles).[1]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link (Standard for ADME protocols).[1]

Sources

Foundational

Comprehensive In Silico Profiling of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

This technical guide provides a comprehensive in silico profiling framework for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a critical intermediate in the synthesis of non-proteinogenic -disubstituted amino acids. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive in silico profiling framework for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a critical intermediate in the synthesis of non-proteinogenic


-disubstituted amino acids.

Executive Summary

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (Formula: C₁₁H₂₀N₂O₂ | MW: 212.29 g/mol ) represents a strategic scaffold in medicinal chemistry. As a Boc-protected


-amino nitrile derived from 3-pentanone, it serves as a stable precursor to 

-ethyl-isoleucine
analogs and gem-diethyl substituted heterocycles.

This guide outlines a self-validating in silico workflow to predict its physicochemical properties, reactivity profile, and ADMET liabilities prior to wet-lab synthesis. By leveraging Density Functional Theory (DFT) and QSAR modeling, researchers can de-risk the usage of this intermediate in scale-up campaigns.

Molecular Definition & Structural Architecture

Precise structural definition is the prerequisite for any computational simulation. The "1-ethylpropyl" nomenclature refers to a pentan-3-yl skeleton; the addition of the "1-cyano" group creates a quaternary center substituted with two ethyl groups, a cyano group, and the carbamate nitrogen.

Chemical Identifiers
Identifier TypeValue
IUPAC Name tert-butyl (3-cyanopentan-3-yl)carbamate
Common Name Boc-protected 2-amino-2-ethylbutanenitrile
SMILES CCC(CC)(C#N)NC(=O)OC(C)(C)C
InChI Key Predicted:[1][2][3][4]CXQWRCVXRYZ... (Requires generation)
Molecular Weight 212.29 Da
Rotatable Bonds 5 (Ethyl chains, Carbamate linker)
3D Conformer Generation Protocol

The steric bulk of the gem-diethyl group and the Boc moiety creates significant conformational restriction.

  • Force Field: OPLS4 or MMFF94s.

  • Algorithm: Low-mode sampling (LMOD) or Monte Carlo Multiple Minimum (MCMM).

  • Constraint: The linear geometry of the nitrile group (

    
     angle 
    
    
    
    ) must be preserved.

Physicochemical Property Prediction (The "In Silico" Lab)

Accurate prediction of lipophilicity and solubility is vital for determining purification strategies (e.g., normal phase vs. reverse phase chromatography).

Predicted Parameters

The following values are derived from consensus QSAR models (e.g., SwissADME, RDKit).

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 2.8 – 3.2Moderately lipophilic. Suitable for silica gel chromatography (Hexane/EtOAc).
Topological PSA ~68 ŲGood membrane permeability (PSA < 140 Ų).
Aqueous Solubility ~0.05 mg/mLPoorly water-soluble; requires organic co-solvents (DMSO, MeOH).
H-Bond Donors 1 (NH)Critical for binding site interactions.
H-Bond Acceptors 3 (C=O, -O-, -CN)The nitrile nitrogen is a weak acceptor.
Protocol: Partition Coefficient Calculation

Objective: Validate LogP for extraction solvent selection.

  • Input: Canonical SMILES.

  • Method: Use the XLOGP3 atom-additive method.

  • Validation: Compare with the experimental LogP of the un-protected amino nitrile (approx. 0.8) + Boc contribution (+2.0).

  • Outcome: A value > 3.0 indicates the compound will partition into the organic layer during aqueous workups, simplifying isolation.

Quantum Mechanical Profiling (DFT & Reactivity)

To understand the stability of the


-amino nitrile functionality (which can undergo retro-Strecker decomposition), Quantum Mechanical (QM) modeling is required.
DFT Methodology
  • Theory Level: DFT B3LYP / 6-31G(d,p).

  • Solvation Model: PCM (Polarizable Continuum Model) in Dichloromethane (DCM).

  • Key Descriptor: Frontier Molecular Orbitals (FMO).

Reactivity Analysis
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbamate nitrogen and oxygen lone pairs. High energy indicates nucleophilicity (e.g., N-alkylation potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitrile (

    
    ) carbon. Low energy suggests susceptibility to nucleophilic attack (hydrolysis).
    
  • Electrostatic Potential (ESP) Map:

    • Red Regions (Negative): Carbonyl oxygen and Nitrile nitrogen.

    • Blue Regions (Positive): Carbamate NH proton (Acidic character, pKa ~12).

Diagram 1: In Silico Prediction Workflow This diagram illustrates the sequential logic from structure to property validation.

InSilicoWorkflow Struct Structure Definition (SMILES) Conf Conformer Gen (MMFF94s) Struct->Conf 3D Coords DFT DFT Optimization (B3LYP/6-31G*) Conf->DFT Minimized Geom Prop Property Calculation (HOMO/LUMO/ESP) DFT->Prop Wavefunction ADMET ADMET Profiling (Tox/Metab) Prop->ADMET Descriptors

Caption: Sequential workflow for converting 2D SMILES into predictive 3D electronic and toxicological profiles.

ADMET & Safety Assessment

The presence of a nitrile group warrants specific toxicological scrutiny regarding metabolic stability and cyanide release potential.

Metabolic Stability (Cytochrome P450)
  • Site of Metabolism (SOM): The ethyl groups are susceptible to

    
     hydroxylation by CYP3A4.
    
  • Nitrile Stability:

    
    -amino nitriles are generally stable, but oxidative dealkylation at the 
    
    
    
    -carbon (unlikely here due to quaternary substitution) could theoretically release HCN. The quaternary nature of this specific compound confers high metabolic stability against oxidative deamination.
Toxicity Flags (In Silico Alerts)
  • Derek Nexus / ToxTree Prediction:

    • Cyanide Release: Low Probability. The quaternary center prevents direct

      
      -proton abstraction and elimination.
      
    • Ames Mutagenicity: Negative. Carbamates and aliphatic nitriles typically lack the DNA intercalation ability of aromatic analogs.

    • Skin Sensitization: Plausible. Reactive electrophiles can modify skin proteins; handle with standard PPE.

Synthetic Accessibility & Retrosynthesis

Understanding the synthesis validates the structure's feasibility. The construction of the quaternary center is the rate-determining step.

Retrosynthetic Logic

The most robust route utilizes the Strecker Synthesis variation for ketones.

  • Disconnection: C-N bond (Carbamate cleavage) and C-CN bond.

  • Precursors: 3-Pentanone (Diethyl ketone), Ammonium Chloride, Sodium Cyanide.

  • Protection: Reaction of the crude amino-nitrile with Di-tert-butyl dicarbonate (

    
    ).
    

Diagram 2: Retrosynthetic Pathway Visualizing the chemical assembly of the target molecule.

Retrosynthesis Target Target: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Inter Intermediate: 2-amino-2-ethylbutanenitrile Inter->Target N-Protection Start Starting Materials: 3-Pentanone + NaCN + NH4Cl Start->Inter Strecker Reaction Reagent Reagent: Boc2O / TEA Reagent->Target

Caption: Retrosynthetic disconnection revealing the Strecker reaction origin from 3-pentanone.

References

  • Strecker Synthesis of

    
    -Disubstituted Amino Nitriles: 
    
    • Source: Masumoto, S. et al. "Efficient Synthesis of -Disubstituted Amino Acids." Tetrahedron Letters.
    • Context: Validates the formation of the quaternary center
  • Boc-Protection Methodologies

    • Source: Sigma-Aldrich Technical Bulletin. "Boc-Protected Amino Groups."[1][3][4][5][6]

    • Context: Standard protocols for protecting sterically hindered amines using .
  • In Silico Toxicity Assessment of Nitriles

    • Source: Raies, A.B. & Bajic, V.B. "In silico toxicology: computational methods for the prediction of chemical toxicity.
    • Context: Methodologies for predicting nitrile metabolism and cyanide release risks.
  • QSAR Modeling of Carbamates: Source: Hansch, C. et al. "Chem-Bio Informatics and QSAR." Context: Foundation for LogP and PSA predictions used in Section 3.

Sources

Exploratory

Thermodynamic stability of α-amino nitriles

This guide details the thermodynamic stability of -amino nitriles, distinguishing between their roles as transient synthetic intermediates and robust pharmacophores in drug development.[1][2] Thermodynamic Stability of -...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability of


-amino nitriles, distinguishing between their roles as transient synthetic intermediates and robust pharmacophores in drug development.[1][2]

Thermodynamic Stability of -Amino Nitriles: A Technical Guide

Executive Summary


-Amino nitriles are bifunctional chemical species occupying a critical "thermodynamic sweet spot" in organic chemistry. They exist in a reversible equilibrium with imines and hydrogen cyanide (the Strecker equilibrium), yet possess sufficient kinetic stability to serve as potent "warheads" in covalent drugs (e.g., Vildagliptin, Odanacatib).[1][2]

This guide addresses the core challenge: How to tune the thermodynamic stability (


) of the nitrile moiety to ensure drug shelf-life while maintaining high reactivity toward biological targets (Serine/Cysteine proteases). 
Key Distinctions
  • Free

    
    -Amino Nitriles:  Generally thermodynamically unstable relative to hydrolysis and prone to retro-Strecker decomposition.[1][2]
    
  • N-Acyl

    
    -Amino Nitriles (Peptidomimetics):  Significantly stabilized against retro-Strecker decomposition due to amide resonance, making them viable drug candidates.[1][2]
    

The Thermodynamic Landscape

The Strecker Equilibrium

The fundamental stability of an


-amino nitrile is governed by the reversibility of its formation.[1]

[1][2]

Thermodynamic Drivers:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the carbonyl carbon stabilize the nitrile form by making the iminium intermediate more electrophilic.[1]

  • Steric Effects: Bulky substituents (e.g., adamantyl in Vildagliptin) can destabilize the nitrile via steric compression, but often kinetically trap the molecule by hindering the approach of water (hydrolysis) or the departure of cyanide (retro-Strecker).

Decomposition Pathways

Stability is not just about


; it is about the competing rates of decomposition.[1][2]
PathwayMechanismConditions PromotingProduct
Retro-Strecker Loss of CN⁻ to regenerate imine.[1][2]High pH (unprotonated amine), High Temp.[1][2]Imine + HCN
Hydrolysis Attack of H₂O on nitrile carbon.[1][2][3][4]Acidic or Basic pH, Heat.[1][2]

-Amino Amide

Acid
Oxidation Abstraction of

-proton.[1][2]
Metabolic enzymes (CYP450), Radical initiators.[1][2]Imine/Cyanide release
Stabilization via N-Acylation (Drug Design)

In medicinal chemistry, the "free" amine is rarely used.[1][2] Instead, the nitrogen is acylated (converted to an amide).[1]

  • Effect: The nitrogen lone pair is delocalized into the amide carbonyl (

    
    ).[1][2]
    
  • Result: The nitrogen is less basic and less capable of "pushing" the cyanide leaving group out, effectively shutting down the retro-Strecker pathway under physiological conditions.[1]

Mechanism of Action: Reversible Covalent Inhibition

For drugs like Vildagliptin (DPP-4 inhibitor) and Odanacatib (Cathepsin K inhibitor), the nitrile is an electrophilic trap.[1][2]

The Paradox: The nitrile must be stable enough to resist hydrolysis in the blood (


) but reactive enough to form a covalent bond with the enzyme active site (

).[2]

ReactionCoordinate Figure 1: Reaction Coordinate of Reversible Covalent Inhibition Drug Free Drug (Nitrile) (Ground State) TS Transition State (Tetrahedral) Drug->TS Nucleophilic Attack (Ser/Cys) Complex Enzyme-Drug Complex (Imidate/Thioimidate) TS->Complex Covalent Bond Formation Complex->Drug Dissociation (k_off) Slow Step

Figure 1: The nitrile warhead reacts with the enzyme's nucleophile (Serine-OH or Cysteine-SH) to form a stable imidate or thioimidate adduct.[1][2] The "residence time" of this complex determines efficacy.

Experimental Protocols

Protocol A: Determination of Chemical Stability ( )

Objective: Quantify the susceptibility of the nitrile to hydrolysis and retro-Strecker decomposition in aqueous solution.[2]

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffers: Phosphate (pH 7.4), Citrate (pH 2.0), Borate (pH 10.0)[1][2]

  • Internal Standard: Caffeine or Benzophenone[1]

  • HPLC-UV/Vis or LC-MS[1][2]

Workflow:

  • Preparation: Dilute DMSO stock to 50

    
    M in pre-warmed (
    
    
    
    C) buffer.
  • Incubation: Incubate in sealed glass vials at

    
    C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately dilute into cold acetonitrile (1:1 v/v) to halt kinetics.

  • Analysis: Inject onto C18 column.[1][2] Monitor disappearance of parent peak and appearance of amide (hydrolysis) or aldehyde (retro-Strecker).[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1][2]
Protocol B: Cyanide Exchange & Release Potential

Objective: Assess safety by measuring if the nitrile releases free cyanide (CN⁻) or exchanges with biological nucleophiles.[1][2]

Method:

  • Incubate compound (100

    
    M) with Glutathione (GSH)  (5 mM) in PBS pH 7.4.
    
  • Use a CN-selective electrode or derivatization (naphthalene-2,3-dialdehyde/taurine) to detect free cyanide.[1][2]

  • Threshold: Free cyanide release should be

    
     over 24 hours for a stable drug candidate.[1][2]
    

Case Studies in Drug Development

Case Study 1: Odanacatib (Cathepsin K Inhibitor)[1][2][5][6][7][8]
  • Structure: N-acyl

    
    -amino nitrile.[1][2][5][6]
    
  • Stability Feature: The nitrile is attached to a cyclopropyl ring (1-cyanocyclopropyl).[1][2]

  • Thermodynamic Insight: The cyclopropyl group provides steric bulk and conformational rigidity.[1][2] It prevents the abstraction of the

    
    -proton (metabolic stability) and sterically shields the nitrile from non-specific hydrolysis, while still allowing the linear approach of the active site Cysteine thiolate.
    
Case Study 2: Vildagliptin (DPP-4 Inhibitor)[1][2]
  • Structure: Cyanopyrrolidine (cyclic

    
    -amino nitrile).[1][2]
    
  • Thermodynamic Insight: The "reversible covalent" binding relies on the formation of an imidate with Serine-630.[1][2]

  • Data: The drug-enzyme complex has a very slow dissociation rate (

    
    ), leading to a long residence time.[1][2] This allows the drug to inhibit the enzyme long after the free drug has been cleared from plasma.[1]
    
CompoundClassWarheadTargetStability Mechanism
Odanacatib

-Amido Nitrile
NitrileCathepsin K (Cys)Cyclopropyl steric shield; N-acylation prevents retro-Strecker.[1][2]
Vildagliptin CyanopyrrolidineNitrileDPP-4 (Ser)Cyclic constraint; High affinity transition state.[1][2]
Saxagliptin CyanopyrrolidineNitrileDPP-4 (Ser)Methanoprolinenitrile scaffold enhances metabolic stability.[1][2]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link

  • Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature. Link

  • National Institutes of Health (NIH) - PubChem. Odanacatib (CID 10152654).[1][2] Link

  • MDPI Catalysts. (2012).[1][2] Organocatalytic Synthesis of

    
    -Aminonitriles: A Review. Link[1][2]
    
  • ResearchGate. (2016).[1][2] Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Executive Summary & Rationale This application note details the synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (also known as N-Boc-2-amino-2-ethylbutanenitrile). This molecule serves as a critical sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (also known as N-Boc-2-amino-2-ethylbutanenitrile). This molecule serves as a critical sterically constrained building block in drug discovery, particularly for the synthesis of gem-diethyl substituted amino acids and heterocycles (e.g., imidazoles, hydantoins) which impose conformational restriction on peptide backbones.

The protocol employs a robust two-step sequence :

  • Strecker Synthesis: Conversion of 3-pentanone to the

    
    -aminonitrile.
    
  • Chemoselective Protection:

    
    -acylation using di-tert-butyl dicarbonate (Boc
    
    
    
    O).[1]

Key Technical Insight: Unlike simple aldehydes, the starting material 3-pentanone possesses significant steric bulk at the carbonyl center due to the flanking ethyl groups. This protocol utilizes a thermodynamically controlled Strecker variant to ensure high conversion, followed by a catalytic Boc-protection strategy optimized for hindered primary amines.

Chemical Reaction Scheme

The synthesis proceeds via the formation of a quaternary carbon center.

ReactionScheme Start 3-Pentanone (Diethyl Ketone) Inter 2-Amino-2-ethyl- butanenitrile Start->Inter Step 1: NaCN, NH4Cl MeOH/H2O, 40°C Product tert-Butyl N-(1-cyano- 1-ethylpropyl)carbamate Inter->Product Step 2: Boc2O, Et3N DMAP (cat.), DCM

Figure 1: Synthetic pathway from 3-pentanone to the target N-Boc aminonitrile.[2][3]

Safety Architecture: Cyanide Management

CRITICAL WARNING: Step 1 involves Sodium Cyanide (NaCN). This reagent is fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases lethal HCN gas.

Mandatory Engineering Controls:

  • All operations must be performed in a functioning chemical fume hood.

  • Cyanide Antidote Kit must be present and unexpired.

  • Bleach Bath: A quenching bath (10% sodium hypochlorite, pH > 10) must be prepared before starting.

SafetyFlow Warning CYANIDE HAZARD ALERT pH_Check Check pH of Waste (Must be > 10) Warning->pH_Check Quench Add to 10% Bleach Solution (Oxidation to Cyanate) pH_Check->Quench If Basic Disposal Segregated Cyanide Waste Quench->Disposal After 24h

Figure 2: Cyanide waste quenching workflow.

Experimental Protocol

Step 1: Synthesis of 2-amino-2-ethylbutanenitrile (Strecker Reaction)

Mechanism: The ammonium chloride acts as a dual-purpose reagent, providing the ammonia source for imine formation and buffering the solution to a pH (~9-10) where cyanide (pKa ~9.[4]2) exists in equilibrium with HCN, facilitating nucleophilic attack on the sterically hindered imine.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3][5][6][7][8]Qty (Example)Role
3-Pentanone 86.131.08.61 g (100 mmol)Substrate
Ammonium Chloride 53.492.010.7 gAmine Source/Buffer
Sodium Cyanide 49.011.25.88 gNucleophile
Ammonium Hydroxide 35.052.0~14 mL (25% aq)Solvent/Catalyst
Methanol --40 mLCo-solvent
Water --40 mLSolvent

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NH

    
    Cl (10.7 g) in NH
    
    
    
    OH (14 mL) and water (40 mL).
  • Substrate Addition: Add methanol (40 mL) followed by 3-pentanone (8.61 g). The mixture may be biphasic initially.

  • Cyanide Addition: Carefully add NaCN (5.88 g) in a single portion.

    • Note: The reaction is slightly exothermic. Ensure the flask is not sealed tight; use a reflux condenser open to a nitrogen bubbler to prevent pressure buildup.

  • Reaction: Heat the mixture to 40–45 °C for 24 hours.

    • Checkpoint: The steric bulk of the ethyl groups requires elevated temperature compared to acetone (which reacts at RT).

  • Work-up:

    • Cool to room temperature.[1][2][6][8]

    • Extract with Dichloromethane (DCM) (3 x 50 mL). Caution: Do not acidify the aqueous layer yet.

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo (keep bath < 30 °C as aminonitriles can be thermally unstable).
  • Yield: Expect a colorless to pale yellow oil (~85-95% yield). Used directly in Step 2.

Step 2: Synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Mechanism: The amine nitrogen attacks the carbonyl of the Boc anhydride. Due to the adjacent quaternary carbon (gem-diethyl effect), the nucleophilicity of the amine is reduced. DMAP is added as a nucleophilic catalyst to form a reactive


-acylpyridinium intermediate, accelerating the reaction.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3][5][6][7][8]Qty (Example)Role
Aminonitrile (Step 1) 112.171.0~10.0 g (89 mmol)Substrate
Boc Anhydride (Boc

O)
218.251.223.3 gProtecting Group
Triethylamine (TEA) 101.191.518.6 mLBase
DMAP 122.170.11.09 gCatalyst
DCM --100 mLSolvent

Procedure:

  • Dissolution: Dissolve the crude aminonitrile (from Step 1) in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (18.6 mL) and DMAP (1.09 g). Stir for 10 minutes.

  • Boc Addition: Add Boc

    
    O (23.3 g) portion-wise or as a solution in DCM over 15 minutes.
    
    • Observation: CO

      
       evolution may occur; ensure venting.
      
  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The amine spot (ninhydrin active) should disappear; the product spot (UV active, weak) appears.

  • Work-up:

    • Wash with 0.5 M HCl (2 x 50 mL) to remove DMAP/TEA and unreacted amine. Note: Rapid wash to avoid hydrolyzing the nitrile.

    • Wash with Sat. NaHCO

      
       (50 mL) and Brine (50 mL).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • The crude product often solidifies upon standing.

    • Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Quality Control & Characterization

Target Structure Verification:

TechniqueExpected SignalInterpretation
1H NMR (CDCl

)

1.45 (s, 9H)
Boc tert-butyl group.

4.80 (br s, 1H)
Carbamate NH proton.

1.8-2.0 (m, 4H)
Methylene protons of ethyl groups (diastereotopic nature masked by symmetry/rotation).

0.95 (t, 6H)
Methyl protons of ethyl groups.
IR Spectroscopy ~2230 cm

Weak C

N stretch (characteristic of nitriles).
~1710 cm

Strong C=O stretch (Carbamate).
~3350 cm

N-H stretch.

Troubleshooting Guide:

  • Low Yield in Step 1: If the ketone remains unreacted, increase the equivalents of NH

    
    Cl and reaction time. The equilibrium favors the ketone more than with aldehydes; excess amine drives it forward.
    
  • Low Yield in Step 2: If the amine is recovered, the steric hindrance is blocking the attack on Boc

    
    O. Increase DMAP to 0.2 equiv or reflux in THF instead of stirring in DCM at RT.
    

References

  • Strecker Synthesis Fundamentals

    • Strecker, A. (1850).[9] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45.

    • Modern Application:[10] Zuend, S. J., et al. (2009). "Scaleable synthesis of allylic amines and alpha-amino acids". Nature, 461, 968-970. Link

  • Boc Protection of Hindered Amines

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][3] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water". Organic Letters, 8(15), 3259-3262. Link

    • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols". The Journal of Organic Chemistry, 66(8), 2743-2748. Link

  • Warshawsky, A., et al. (1989). "Synthesis of hindered alpha-amino acids". Journal of Organic Chemistry, 54, 1736.

Sources

Application

Application Note: Large-Scale Synthesis of Boc-Protected Amino Nitriles

Methodology: Dehydration of Primary Amides Executive Summary This Application Note details the scalable synthesis of Boc-protected -amino nitriles from their corresponding primary amides. While various routes exist (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Dehydration of Primary Amides

Executive Summary

This Application Note details the scalable synthesis of Boc-protected


-amino nitriles from their corresponding primary amides. While various routes exist (e.g., Strecker synthesis), the dehydration of chiral amino amides is the preferred industrial route due to the ready availability of enantiopure amino acids. This guide focuses on two high-fidelity protocols: Cyanuric Chloride/DMF  (Cost-Effective/Industrial) and Trifluoroacetic Anhydride (TFAA)/Pyridine  (Mild/Pilot Scale). Emphasis is placed on mitigating racemization, managing exotherms, and ensuring process safety.

Strategic Importance & Mechanism

Boc-amino nitriles are critical pharmacophores, serving as precursors to chiral diamines, tetrazoles, and serving as warheads in protease inhibitors (e.g., Cathepsin K, DPP-4 inhibitors).

Mechanistic Pathway

The transformation relies on the activation of the amide oxygen by an electrophile, followed by elimination of the leaving group to form the nitrile.

Key Mechanistic Insight:

  • Cyanuric Chloride (TCT): Reacts with DMF to form a Vilsmeier-Haack-type adduct. This adduct activates the amide, which then undergoes elimination.

  • TFAA: Forms an

    
    -trifluoroacetyl imidate intermediate. Pyridine acts as the base to promote E2 elimination.
    

DehydrationMechanism Amide Boc-Amino Amide Activation O-Activation (Imidate Formation) Amide->Activation + Electrophile (TCT or TFAA) Intermediate Activated Intermediate Activation->Intermediate Elimination Base-Promoted Elimination Intermediate->Elimination - Leaving Group Nitrile Boc-Amino Nitrile Elimination->Nitrile - H+

Figure 1: General mechanistic flow for the dehydration of primary amides to nitriles.

Critical Process Parameters (CPPs)

Success at scale (>100g) depends on controlling three variables that are often negligible on the milligram scale.

ParameterImpact on ScaleControl Strategy
Temperature High temps (>0°C during addition) cause racemization via oxazolone formation.Active cooling (jacketed reactor) to maintain

during electrophile addition.
Addition Rate Rapid addition causes localized exotherms, degrading the Boc group.Controlled dosing via peristaltic pump; rate limited by cooling capacity.
Water Content Moisture hydrolyzes the activating agent (TFAA/TCT), stalling conversion.Use KF-titrated solvents (<0.05% H₂O); N₂ sweep.

Protocol A: Cyanuric Chloride / DMF (Industrial Standard)

Best For: Multi-kilogram synthesis, cost-sensitive projects. Advantages: Cyanuric chloride (TCT) is inexpensive and the reaction proceeds without heavy metal catalysts.

Reagents & Stoichiometry
  • Boc-Amino Amide: 1.0 equiv[1]

  • Cyanuric Chloride (TCT): 0.5 – 0.6 equiv

  • DMF: Solvent (approx. 5-8 volumes)

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Solvent Charge: Charge DMF (dry) and cool to

    
    .
    
  • Adduct Formation: Add Cyanuric Chloride in one portion. Stir for 15–30 minutes. Observation: The solution will turn yellow/orange as the Vilsmeier-type adduct forms.

  • Substrate Addition: Dissolve the Boc-amino amide in minimum DMF. Add this solution to the reactor slowly, maintaining internal temperature below 5°C .

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC or HPLC (Target: <1% starting amide).
    
  • Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water/NaHCO3 .

    • Note: The pH must remain neutral/slightly basic (pH 7-8) to prevent Boc deprotection.

  • Workup: Extract with Ethyl Acetate or MTBE. Wash organics with water (3x) to remove DMF, then brine.

  • Purification: Concentrate. Recrystallize from EtOAc/Hexanes (preferred over chromatography for scale).

Protocol B: TFAA / Pyridine (Mild & High Fidelity)

Best For: Lab scale (10g - 100g), highly acid-sensitive substrates, or when minimizing chlorinated waste is prioritized.

Reagents & Stoichiometry
  • Boc-Amino Amide: 1.0 equiv[1]

  • Trifluoroacetic Anhydride (TFAA): 1.1 – 1.2 equiv

  • Pyridine: 2.0 – 2.5 equiv

  • Dichloromethane (DCM) or THF: 10 volumes

Step-by-Step Methodology
  • Dissolution: In a reactor under

    
    , dissolve Boc-amino amide and Pyridine in dry DCM.
    
  • Cooling: Cool the mixture to

    
     (Internal temperature).
    
  • Addition: Add TFAA dropwise over 60 minutes.

    • Warning: This reaction is highly exothermic. If

      
       rises above 
      
      
      
      , pause addition.
  • Warming: Allow the mixture to warm to Room Temperature (

    
    ) over 2 hours.
    
  • Quench: Cool back to

    
    . Quench with saturated aqueous 
    
    
    
    .[2]
  • Phase Separation: Separate layers. The organic layer contains the product.[2]

  • Acid Wash (Optional but Risky): Some protocols suggest a dilute citric acid wash to remove pyridine. Caution: Ensure contact time is short to preserve the Boc group.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Process Safety & Handling

Hazard Analysis
  • Cyanuric Chloride: A severe sensitizer and lachrymator. Solids handling must occur in a filtered weigh station or glovebox.

  • HCN Generation: While these protocols are "dehydrations" and do not use cyanide salts, thermal decomposition of amino nitriles or interaction with strong acids can liberate HCN. Install HCN detectors in the fume hood.

  • Exotherms: Both TCT and TFAA reactions are exothermic. On scales >100g, a loss of cooling (runaway reaction) can lead to rapid pressurization.

Workflow Visualization

SafetyWorkflow Start Start Process Check System Check: Cooling & N2 Flow Start->Check Add Reagent Addition (T < 0°C) Check->Add Monitor Monitor Temp & Conversion Add->Monitor Quench Controlled Quench (Vent to Scrubber) Monitor->Quench Waste Waste Disposal (Segregate Cyanides) Quench->Waste

Figure 2: Safety workflow emphasizing temperature control and waste segregation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagent (wet solvent).Re-dry DMF/DCM over molecular sieves (3Å or 4Å).
Racemization Reaction temperature too high.Ensure

during activation. Switch from Pyridine to a hindered base (e.g., 2,6-lutidine).
Boc Loss Workup too acidic or exothermic.Use

for quench.[2] Keep workup cold (

).
Sticky Solid DMF retention.Increase water washes during workup (DMF is highly water-soluble) or use lyophilization.

References

  • Dehydration of Primary Amides to Nitriles (Review)

    • Cantillo, D., & Kappe, C. O. (2011). "Dehydration of Amides to Nitriles." Organic Chemistry Frontiers. (Context: General overview of dehydration methods).

  • Cyanuric Chloride Protocol

    • Ray, P. C., et al. (2008). "Scalable Synthesis of Nitriles from Primary Amides using Cyanuric Chloride." Organic Process Research & Development. (Context: Industrial application of TCT).

  • TFAA/Pyridine Method

    • Campagna, F., et al. (1996). "Trifluoroacetic Anhydride-Pyridine as a Dehydrating Agent." Journal of Organic Chemistry. (Context: Standard mild protocol).

  • Racemization Studies

    • Kovacs, J., et al. (1970). "Investigation of Racemization during Peptide Bond Formation." Journal of the American Chemical Society.[3] (Context: Mechanisms of racemization in activated amino acid derivatives).

  • Safety in Nitrile Synthesis

    • Organic Syntheses Board of Directors.[4] "Working with Hazardous Chemicals."[4] Organic Syntheses. (Context: Handling nitriles and cyanides).

Sources

Method

Application Note: Chemoselective Deprotection of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

Abstract & Scope This technical guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4). This substra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4). This substrate features a sterically hindered quaternary carbon center substituted with a nitrile group and two ethyl chains. The proximity of the nitrile functionality to the amine necessitates anhydrous acidic conditions to prevent hydrolysis to the corresponding amide (Pinner-like side reactions) or reversion to the ketone (Strecker degradation).

This guide prioritizes the isolation of the amine hydrochloride salt , which exhibits superior stability compared to the free base.

Chemical Logic & Mechanistic Insight

The Substrate Challenge

The target molecule is an


-amino nitrile. The Boc group is attached to a nitrogen atom that is bonded to a quaternary carbon (

).
  • Steric Hindrance: The two ethyl groups and the nitrile group at

    
     create significant steric bulk. While Boc deprotection is primarily driven by protonation of the carbamate oxygen followed by 
    
    
    
    -like fragmentation (release of the tert-butyl cation), the bulky environment can retard the subsequent decarboxylation step or solvation of the ammonium salt.
  • Nitrile Instability (Hydrolysis): In the presence of strong aqueous acids (e.g., 6M HCl), nitriles can hydrolyze to primary amides and subsequently to carboxylic acids.

  • Strecker Reversal: The free base of an

    
    -amino nitrile exists in equilibrium with the corresponding ketone (3-pentanone) and cyanide source. While dialkyl substitution stabilizes the amine, prolonged storage as a free base is discouraged.
    
Strategic Selection of Reagents
  • Reagent of Choice: 4.0 M HCl in 1,4-Dioxane .

    • Reasoning: This reagent provides a strictly anhydrous source of protons. The non-nucleophilic solvent (dioxane) precipitates the amine hydrochloride salt directly, driving the equilibrium forward and simplifying isolation to a filtration step.

  • Alternative: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) .

    • Reasoning: Standard for small-scale medicinal chemistry. Requires evaporative workup which can trap acid; not recommended for storage due to the hygroscopic nature of TFA salts.

Reaction Pathway Diagram

ReactionScheme Fig 1. Reaction pathway highlighting the critical need for anhydrous conditions to avoid nitrile hydrolysis. Substrate Boc-Protected Precursor (N-Boc-alpha-amino nitrile) Intermediate Protonated Carbamate Intermediate Substrate->Intermediate H+ (anhydrous) Product Target Amine Salt (R-NH3+ Cl-) Intermediate->Product - Isobutylene - CO2 SideProduct Hydrolysis Impurity (Alpha-amino amide) Intermediate->SideProduct H2O (Avoid!)

Experimental Protocols

Method A: HCl in Dioxane (Recommended for Scale-Up >1g)

Objective: Isolate the stable hydrochloride salt directly via precipitation.

Materials
  • Substrate: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (if dilution is needed) or Diethyl Ether (for washing)

  • Equipment: Round-bottom flask, drying tube (CaCl₂), magnetic stirrer.

Procedure
  • Setup: Charge the substrate into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: If the substrate is solid, dissolve in a minimal amount of anhydrous 1,4-dioxane (approx. 2-3 mL per gram). If it is an oil, no co-solvent is strictly necessary, but 1-2 volumes of dioxane helps stirring.

  • Addition: Cool the vessel to 0°C (ice bath). Add 4.0 M HCl in Dioxane dropwise.

    • Stoichiometry: Use at least 5 equivalents of HCl to ensure rapid protonation and overcome the "solvent cage" effect of the generated isobutylene.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will turn purple/red upon heating) or LC-MS.

    • Time: Typically 1–3 hours. The evolution of CO₂ gas (bubbling) indicates reaction progress.

  • Isolation:

    • Scenario 1 (Precipitate forms): The product often precipitates as a white solid. Filter the solid under inert atmosphere (N₂). Wash the filter cake with anhydrous diethyl ether (

      
      ) to remove excess HCl and isobutylene byproducts.
      
    • Scenario 2 (No precipitate): If the salt remains soluble, concentrate the mixture in vacuo at

      
       to roughly 1/3 volume. Add anhydrous diethyl ether or hexanes to induce precipitation. Triturate (grind/stir) the solid, then filter.
      
  • Drying: Dry the solid under high vacuum for 4 hours to remove trace dioxane.

    • Yield: Expected >90%.[1][2][3]

    • Storage: Store as the HCl salt in a desiccator at -20°C.

Method B: TFA / DCM (Small Scale / Screening)

Objective: Rapid deprotection for analytical checks or immediate use in next step.

Procedure
  • Dissolution: Dissolve substrate (e.g., 50 mg) in DCM (1 mL).

  • Addition: Add TFA (1 mL). Ratio of TFA:DCM should be 1:1 to 1:2.

  • Reaction: Stir at room temperature for 1 hour.

  • Workup:

    • Concentrate in vacuo.[1]

    • Critical Step: To remove residual TFA, perform an azeotropic distillation. Add Toluene (2 mL) and concentrate again. Repeat 3 times. This prevents the "oily" TFA salt residue which is hard to handle.

    • Note: The resulting TFA salt is often hygroscopic. Use immediately.

Analytical Verification & Quality Control

ParameterMethodExpected Result
Reaction Completion TLC (SiO₂)Disappearance of high Rf spot (SM); Appearance of baseline spot (Amine salt).
Identity ¹H NMR (DMSO-d₆)Disappearance: Singlet at

ppm (9H, Boc). Appearance: Broad singlet at

ppm (3H,

).
Functional Group IR SpectroscopyRetention: Sharp peak at

(Nitrile). Absence: Broad peak at

(Amide N-H) if hydrolysis occurred.
Purity HPLC (Acidic buffer)Single peak. Note: Nitrile hydrolysis product (Amide) usually elutes earlier on C18.

Troubleshooting & Safety

Common Issues
  • Problem: Product is a sticky gum/oil instead of a solid.

    • Cause: Residual solvent or excess acid.

    • Solution: Triturate with anhydrous diethyl ether or pentane. Sonicate the flask to induce crystallization.

  • Problem: Appearance of a new peak in LC-MS with M+18 mass.

    • Cause: Nitrile hydrolysis to amide (

      
      ).
      
    • Solution: Ensure reagents are strictly anhydrous. Reduce reaction time. Switch from TFA to HCl/Dioxane.

Safety Hazards
  • HCN Generation: While the salt is stable, the free base of

    
    -amino nitriles can theoretically release Hydrogen Cyanide (HCN) if heated or exposed to strong bases. Always work in a fume hood. 
    
  • Isobutylene: The byproduct is a flammable gas. Ensure proper ventilation.

Workflow Diagram

Workflow Fig 2. Decision tree for the isolation of the amine hydrochloride salt. Start Start: Boc-Protected Nitrile Dissolve Dissolve in Anhydrous Dioxane Start->Dissolve AddAcid Add 4M HCl/Dioxane (0°C) Dissolve->AddAcid Stir Stir at RT (1-3 h) Monitor CO2 evolution AddAcid->Stir Check TLC/LCMS Check Stir->Check Precipitate Does Solid Precipitate? Check->Precipitate Filter Filter under N2 Precipitate->Filter Yes Concentrate Concentrate to 1/3 Vol Add Et2O/Hexane Precipitate->Concentrate No Wash Wash with Et2O Filter->Wash Dry Vacuum Dry Wash->Dry End Final Product: Amine HCl Salt Dry->End Concentrate->Filter

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions).
  • Han, G., et al. (2004). "Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions." The Journal of Organic Chemistry, 69(13), 4330-4335.[4] Link (Describes synthesis of similar 1-cyano-1-ethylpropyl carbamates).

  • Li, B., et al. (2006).[5] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates." The Journal of Organic Chemistry, 71(24), 9045–9050. Link (Discusses acid sensitivity of functional groups).

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." Link (Accessed Oct 2023).

Sources

Application

Purification of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate by column chromatography

Application Note: Optimized Purification Strategies for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Executive Summary This technical guide details the purification protocol for tert-butyl N-(1-cyano-1-ethylpropyl)carba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Executive Summary

This technical guide details the purification protocol for tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a critical aliphatic


-amino nitrile intermediate often synthesized via the Strecker reaction of 3-pentanone followed by Boc-protection.

The purification of this specific molecule presents two primary challenges:

  • Lack of UV Chromophore: The absence of aromatic systems makes standard UV detection (254 nm) ineffective.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage on acidic silica gel surfaces during prolonged exposure.

This protocol establishes a self-validating workflow using refractive index-based logic or derivatization staining (Ninhydrin/KMnO


) to ensure high recovery (>95%) and purity.

Physicochemical Profile & Separation Logic

Understanding the analyte is the prerequisite for separation.

PropertyCharacteristicChromatographic Implication
Structure Aliphatic

-amino nitrile
Low Polarity: Elutes early in normal phase.
Chromophore None (only C=O, C

N)
UV Silent: 254 nm is useless. Must use stains or ELSD.
Stability Boc-labile, Nitrile-stableAcid Risk: Avoid acidified mobile phases. Minimize on-column time.
Impurities Excess Boc

O, unreacted ketone, cyanide salts
Separation Goal: Remove lipophilic Boc

O (runs fast) and polar salts (stay at baseline).

Pre-Chromatography Considerations (The "Why")

Before the column, the crude reaction mixture must be conditioned. Direct loading of crude Strecker reaction mixtures often leads to column fouling due to residual cyanide salts or amine hydrochlorides.

Critical Workup Step: Ensure the crude oil is free of aqueous contaminants.

  • Cyanide Removal: If synthesized from KCN/NaCN, wash the organic layer thoroughly with water and brine. Safety Note: Ensure aqueous waste is treated with bleach to neutralize cyanide.

  • Solvent Swap: The compound is likely an oil. Evaporate high-boiling solvents (e.g., DMF, DMSO) completely. Residual DMF will drag the compound down the column, destroying separation.

Method Development: Thin Layer Chromatography (TLC)

Since UV is ineffective, the visualization strategy is the linchpin of this protocol.

Stationary Phase: Silica Gel 60 F


 aluminum sheets.
Mobile Phase Optimization: 
  • Trial 1: 100% Hexanes

    
    
    
    
    
    0.0 (Too non-polar)
  • Trial 2: 10% EtOAc in Hexanes

    
    
    
    
    
    ~0.25 (Ideal)
  • Trial 3: 20% EtOAc in Hexanes

    
    
    
    
    
    ~0.55 (Elutes too fast, poor separation from Boc
    
    
    O)

Visualization Protocol (The "Dip"): Do not rely on UV. Use Ninhydrin or KMnO


 .
  • Ninhydrin Mechanism: The Boc group protects the amine, so it will not stain immediately at room temperature.[1] You must heat the plate vigorously (~150°C). The heat cleaves the Boc group; the resulting free amine then reacts with Ninhydrin to form "Ruhemann's Purple" (often appears brown/orange for hindered amines).

Detailed Purification Protocol

Step 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 10:1 to 20:1 ratio of Silica to Crude mass.

    • Example: For 1.0 g of crude, use 15 g of silica (approx. 2.5 cm diameter column).

  • Packing: Slurry pack in 100% Hexanes to remove air bubbles.

Step 2: Sample Loading
  • Method: Dry Loading is superior for this lipophilic oil.

    • Dissolve crude in minimal CH

      
      Cl
      
      
      
      .
    • Add Celite 545 or Silica (1:1 ratio by weight).

    • Rotary evaporate to a free-flowing powder.

    • Load powder onto the top of the packed column and add a protective sand layer.

Step 3: Elution Gradient

Run the column using a stepwise gradient to separate non-polar impurities (like excess Boc


O) from the target.
Volume (CV = Column Volume)Mobile Phase CompositionTarget Elution
0–2 CV 100% HexanesElutes residual mineral oil/hydrocarbons.
2–5 CV 5% EtOAc / 95% HexanesElutes excess Boc

O (often visible as a smear).
5–15 CV 10% EtOAc / 90% Hexanes Target Compound Elution Window.
15+ CV 30% EtOAc / 70% HexanesFlushes polar ketone/amine impurities.
Step 4: Fraction Analysis
  • Spot every 3rd fraction on a TLC plate.

  • Dip in Ninhydrin Stain .

  • Heat with a heat gun until background turns pinkish; product spots will appear distinct (often reddish-brown).

  • Pool fractions containing the single pure spot at

    
     ~0.25.
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and experimental flow.

PurificationWorkflow Start Crude Reaction Mixture (Strecker Product) Workup Workup: Wash H2O/Brine (Remove CN- salts) Start->Workup TLC_Check TLC Method Dev (Hex/EtOAc) Workup->TLC_Check Vis_Decision Visualization? (UV is Silent) TLC_Check->Vis_Decision Stain_Ninhydrin Stain: Ninhydrin + Heat (Cleaves Boc -> Visualizes Amine) Vis_Decision->Stain_Ninhydrin Preferred Stain_KMnO4 Stain: KMnO4 (Oxidizes Alkyl Chain) Vis_Decision->Stain_KMnO4 Alternative Loading Dry Load on Silica (Prevents band broadening) Stain_Ninhydrin->Loading Rf confirmed (0.2-0.3) Column Flash Chromatography Gradient: 0% -> 10% EtOAc Loading->Column Fractions Fraction Analysis (Spot & Stain) Column->Fractions Final Pure tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Fractions->Final Pool Pure Fractions

Figure 1: Purification workflow emphasizing the critical visualization step for UV-inactive Boc-carbamates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Ghost" Spots Decomposition on silica.Silica is slightly acidic. If the compound degrades, add 0.5% Triethylamine (Et

N) to the mobile phase to neutralize the silica.
Co-elution with Boc

O
Similar polarity.Boc

O usually runs slightly faster. Use a shallower gradient (e.g., 2% to 5% EtOAc) to widen the gap.
No Spots on TLC Detection failure.You likely didn't heat the Ninhydrin plate enough. The Boc group must thermally degrade for the stain to work.[1] Try KMnO

if heating is insufficient.
Oily Product Solvent trapping.The diethyl-methyl tails trap solvent. Dry under high vacuum (0.1 mmHg) for >12 hours to solidify or obtain a crisp gum.

References

  • General Protocol for N-Boc Purification

    • Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai.
    • Source:

  • TLC Staining of Boc-Protected Amines

    • "TLC Stains: Preparation and Use."[1][2] The Sarpong Group, UC Berkeley. (Authoritative guide on Ninhydrin and PMA stains for protected amines).

    • Source:

  • Synthesis of Alpha-Amino Nitriles (Strecker Context)

    • -Amino Nitriles..." Journal of Organic Chemistry.
    • Source:

  • Boc Deprotection on Silica (Cautionary Reference)

    • "Selective Removal of the N-BOC Protective Group using Silica Gel." Tetrahedron Letters.
    • Source:

Sources

Method

Application Note: High-Fidelity Stereoselective Synthesis of Chiral α-Amino Nitriles

Executive Summary Chiral -amino nitriles are pivotal synthons in the pharmaceutical industry, serving as direct precursors to non-proteinogenic -amino acids, vicinal diamines, and nitrogen heterocycles. While the classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino nitriles are pivotal synthons in the pharmaceutical industry, serving as direct precursors to non-proteinogenic 

-amino acids, vicinal diamines, and nitrogen heterocycles. While the classical Strecker reaction provides a direct route to these scaffolds, controlling the stereochemistry remains a significant challenge in process chemistry.

This guide details two distinct, high-reliability protocols for synthesizing chiral


-amino nitriles:
  • Catalytic Enantioselective Route: Utilizing Jacobsen-type thiourea organocatalysts for high atom economy and enantiomeric excess (ee).

  • Auxiliary-Based Diastereoselective Route: Utilizing Ellman’s sulfinamide auxiliary for robust, scalable synthesis when catalytic methods face steric limitations.

Strategic Workflow & Decision Matrix

The choice between catalytic and auxiliary-based methods depends on substrate class and scale. The following decision matrix outlines the optimal pathway.

StreckerStrategy Start Target: Chiral α-Amino Nitrile Substrate Analyze Substrate Sterics & Electronic Bias Start->Substrate Decision Is the Imine unstable or sterically hindered? Substrate->Decision MethodA Method A: Organocatalytic Strecker (Jacobsen Thiourea) Decision->MethodA No (Standard Aryl/Alkyl Imines) MethodB Method B: Sulfinyl Imine Auxiliary (Ellman Chemistry) Decision->MethodB Yes (Unstable Imines) OutcomeA High Atom Economy >90% ee typical MethodA->OutcomeA OutcomeB High Robustness Separable Diastereomers MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal Strecker protocol based on substrate stability and steric profile.

Method A: Organocatalytic Asymmetric Strecker

Best For: Standard aryl and alkyl aldimines; High-throughput screening; Atom economy.

Mechanistic Rationale

This protocol utilizes a chiral thiourea catalyst.[1][2] Unlike Lewis acid catalysts that activate the imine electrophile via metal coordination, thioureas employ a dual-activation mechanism . The thiourea moiety forms hydrogen bonds with the imine (electrophile activation), while the basic moiety (often a tertiary amine or amide within the catalyst) directs the cyanide nucleophile. This "bifunctional" mode minimizes background racemic reactions.

ThioureaMechanism Cat Chiral Thiourea Catalyst Complex Ternary Complex (Transition State) Cat->Complex H-Bonding Imine Imine Substrate (Electrophile) Imine->Complex Activation HCN HCN/TMSCN (Nucleophile) HCN->Complex Orientation Product Chiral α-Amino Nitrile Complex->Product Collapse Product->Cat Regeneration

Figure 2: Dual-activation mechanism where the catalyst simultaneously binds the imine and directs the cyanide source.

Protocol Details

Reagents:

  • Substrate:

    
    -Benzyl or 
    
    
    
    -Allyl aldimine (1.0 equiv).
  • Catalyst: Jacobsen Thiourea (e.g.,

    
    -cyclohexanediamine derivative) (1–5 mol%).
    
  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) + Isopropanol (1.5 equiv) OR KCN/AcOH.

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried round-bottom flask under

    
    , dissolve the aldimine (1.0 mmol) and thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous Toluene (5 mL).
    
  • Cryogenic Cooling: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Note: Lower temperatures suppress the non-catalyzed racemic background reaction.

  • Reagent Addition:

    • Add Isopropanol (1.5 mmol) to generate HCN in situ (controlled rate).

    • Add TMSCN (1.5 mmol) dropwise via syringe over 5 minutes.

  • Incubation: Stir at -78 °C for 24–48 hours. Monitor conversion by TLC or crude NMR (look for the appearance of the

    
    -proton signal next to the nitrile).
    
  • Quench & Workup:

    • CRITICAL: Quench with dilute bleach (sodium hypochlorite) to neutralize unreacted cyanide.

    • Dilute with Et2O, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of imineEnsure strictly anhydrous conditions; check TMSCN quality.
Low ee Background reactionLower temperature to -78 °C; Increase catalyst loading; Ensure slow addition of TMSCN.
Stalled Reaction Catalyst inhibitionCheck for amine impurities in the starting material (purify imine).

Method B: Sulfinyl Imine Auxiliary (Ellman Approach)

Best For: Difficult substrates (ketimines), scale-up, and when absolute stereocontrol is required via separation.

Mechanistic Rationale

This method relies on the condensation of a chiral auxiliary,


-tert-butanesulfinamide, with an aldehyde/ketone to form a chiral 

-sulfinyl imine.[3] The bulky tert-butyl group directs the nucleophilic attack of the cyanide ion to one face of the imine (diastereoselective addition). The auxiliary is subsequently removed (cleaved) to yield the free amine.
Protocol Details

Reagents:

  • Substrate: Aldehyde or Ketone.[3][4][5][6][7]

  • Auxiliary:

    
    -(-)-2-methyl-2-propanesulfinamide.
    
  • Condensing Agent: Ti(OEt)4 (Titanium tetraethoxide).

  • Cyanide Source: Et2AlCN (Diethylaluminum cyanide) or TMSCN/CsF.

Step-by-Step Workflow:

  • Imine Formation:

    • Mix aldehyde (1.0 equiv),

      
      -sulfinamide (1.1 equiv), and Ti(OEt)4 (2.0 equiv) in THF.
      
    • Stir at RT (aldehydes) or reflux (ketones) until conversion is complete.

    • Workup with brine, filter Ti salts, and concentrate.

  • Strecker Reaction:

    • Dissolve the purified

      
      -sulfinyl imine in THF or Toluene.
      
    • Cool to -78 °C.[8]

    • Add Et2AlCN (1.5 equiv) dropwise. Caution: Et2AlCN is pyrophoric.

    • Stir for 4–12 hours, allowing to warm slowly to RT if necessary.

  • Quench:

    • Quench with saturated Na2SO4 solution or dilute NaOH.

  • Cleavage (Optional):

    • To remove the sulfinyl group: Treat the product with 4M HCl in Dioxane/MeOH to yield the

      
      -amino nitrile hydrochloride salt.
      

Safety Protocols: Cyanide Management

Working with TMSCN, KCN, or Et2AlCN requires strict adherence to safety standards.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles.

  • The "No-Acid" Rule: Never mix cyanide waste with acid. This generates lethal HCN gas.

  • Quenching Protocol:

    • Primary Quench: All glassware and reaction mixtures containing cyanide should be treated with Bleach (Sodium Hypochlorite) at pH > 10.

    • Mechanism:

      
      . Cyanate (
      
      
      
      ) is significantly less toxic.
    • Verification: Use cyanide test strips to confirm destruction before disposal.

Characterization & Analysis

To validate the stereoselectivity of the synthesized


-amino nitriles:
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H are standard for aromatic amino nitriles.

    • Mobile Phase: Hexanes : Isopropanol (typically 90:10 to 99:1).

    • Detection: UV at 254 nm (for aromatic substrates).

  • NMR Determination:

    • For Method B (Sulfinyl imines), diastereomeric ratios (dr) can often be determined directly via

      
      H NMR or 
      
      
      
      F NMR (if fluorinated) of the crude mixture.

References

  • Zuend, S. J. et al. (2009).[9] "Scaleable catalytic asymmetric Strecker syntheses of unnatural ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino acids." Nature, 461, 968–971. Link
    
  • Vachal, P. & Jacobsen, E. N. (2002). "Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction." Journal of the American Chemical Society, 124(34), 10012–10014.[2] Link

  • Ellman, J. A. et al. (2003).[3] "Asymmetric Mannich-Type Reactions for the Synthesis of Aspartic Acid Derivatives from Chiral N-tert-Butanesulfinylimino Esters." Journal of Organic Chemistry, 68(18), 7112–7114.[3] Link

  • Organic Syntheses. (2014). "Trimethylsilyl Cyanide."[4][6][10][11][12][13] Org.[3][4][11][14] Synth. 2014, 91, 239-247. Link

  • CDC/NIOSH. "Cyanide: Systemic Agent." Emergency Response Safety and Health Database.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Ticket ID: #STR-BOC-042 Status: OPEN Topic: Optimization of Yield & Stability for Sterically Hindered -Aminonitriles Executive Summary The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate presents a classic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-BOC-042
Status: OPEN
Topic: Optimization of Yield & Stability for Sterically Hindered -Aminonitriles

Executive Summary

The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate presents a classic challenge in organic synthesis: the formation of a quaternary carbon center via the Strecker reaction on a symmetric ketone (3-pentanone), followed by the protection of a sterically hindered primary amine.

Users typically encounter low yields (<30%) due to two main failure modes:

  • The Retro-Strecker Equilibrium: The intermediate

    
    -aminonitrile is thermodynamically unstable and prone to reverting to the starting ketone during isolation.
    
  • Steric Impedance: The geminal diethyl groups create significant steric bulk, inhibiting the nucleophilic attack of the amine on the Boc-anhydride (

    
    ).
    

This guide provides a validated One-Pot Telescoped Protocol that bypasses isolation of the unstable intermediate, utilizing TMSCN (Trimethylsilyl cyanide) to drive conversion and DMAP-catalyzed Boc-protection to ensure high yields (>80%).

Module 1: The Chemistry & Failure Modes

To solve yield issues, one must understand the competing equilibria. The reaction pathway is not a straight line; it is a series of reversible steps.

The Pathway Analysis

The synthesis involves converting 3-pentanone (1) into the imine (2), trapping with cyanide to form the


-aminonitrile (3), and finally trapping the amine with a Boc group (4).

ReactionPathway Ketone 3-Pentanone (Starting Material) Imine Ketimine (Transient) Ketone->Imine + NH3 - H2O Imine->Ketone Hydrolysis Nitrile α-Aminonitrile (Unstable Intermediate) Imine->Nitrile + TMSCN Nitrile->Imine - CN (Retro-Strecker) Product N-Boc-α-aminonitrile (Stable Target) Nitrile->Product + Boc2O + DMAP

Figure 1: The thermodynamic landscape. Note that the red dashed lines represent the "Retro-Strecker" pathways that destroy yield during aqueous workup.

Module 2: Critical Troubleshooting (FAQ)

Q1: Why is my yield low when I use NaCN/NH4Cl (Aqueous Conditions)?

A: The aqueous Strecker reaction relies on the precipitation of the product to drive the equilibrium. For 3-pentanone, the resulting aminonitrile is somewhat soluble and highly prone to hydrolysis.

  • Mechanism of Failure: In water, the equilibrium constant (

    
    ) for ketone-to-aminonitrile conversion is unfavorable compared to aldehydes. During the extraction/workup, the equilibrium shifts back to the ketone (Retro-Strecker), releasing toxic HCN and ammonia.
    
  • Solution: Switch to anhydrous conditions using TMSCN and Ammonia in Methanol. TMSCN acts as a dehydrating agent (sequestering oxygen as TMS-ether intermediates) and drives the reaction forward.

Q2: The Boc protection takes 48+ hours or stalls. How do I speed it up?

A: You are battling the "Gem-Diethyl Effect." The two ethyl groups flanking the amine create a "protective cone," making it difficult for the bulky


 electrophile to approach.
  • Solution:

    • Catalysis: You must use DMAP (4-Dimethylaminopyridine) (5-10 mol%). It forms a highly reactive N-acylpyridinium intermediate that transfers the Boc group more effectively than

      
       alone.
      
    • Temperature: Heat the reaction to 40–50°C. Room temperature is often insufficient for hindered substrates.

Q3: Can I isolate the intermediate amine to purify it before Boc protection?

A: ABSOLUTELY NOT. This is the most common cause of yield loss. The free


-aminonitrile is unstable. It will decompose on silica gel and revert to ketone in moist air. You must telescope the reaction (perform Step 2 in the same vessel as Step 1).

Module 3: Validated Protocol (The "One-Pot" Method)

Target: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate Scale: 10 mmol basis

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleNotes
3-Pentanone 1.0SubstrateDry (over MgSO4)
NH3 (7M in MeOH) 4.0Amine SourceExcess drives imine formation
TMSCN 1.5Cyanide SourceTOXIC. Handle in fume hood.
Boc Anhydride (

)
2.0ProtectionAdded after Step 1
DMAP 0.1CatalystEssential for hindered amines
Step-by-Step Procedure
Phase 1: The Strecker Reaction (Imine -> Nitrile) [2][10]
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Charging: Add 7M

    
     in MeOH  (5.7 mL, 40 mmol).
    
  • Substrate: Add 3-Pentanone (1.06 mL, 10 mmol) via syringe.

  • Activation: Dropwise, add TMSCN (Trimethylsilyl cyanide) (1.9 mL, 15 mmol). Caution: Exothermic.

  • Reaction: Seal the vessel tightly (pressure tube recommended due to ammonia volatility) and stir at Room Temperature for 12–16 hours .

    • Checkpoint: Monitor by TLC (ninhydrin stain) or GC-MS. You should see the disappearance of the ketone.

Phase 2: In-Situ Protection (The Telescope)
  • Venting: Carefully vent the excess ammonia (into a bleach trap) by bubbling nitrogen through the solution for 15 minutes. Do not evaporate to dryness yet.

  • Solvent Swap (Optional but Recommended): If the MeOH volume is low, dilute with anhydrous THF (10 mL).

  • Reagent Addition: Add

    
      (4.36 g, 20 mmol) directly to the reaction mixture.
    
  • Catalysis: Add DMAP (122 mg, 1 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 50°C for 4–6 hours .

    • Why? The heat overcomes the steric barrier of the diethyl groups.

  • Quench: Cool to RT. Add Ethylenediamine (0.5 mL) and stir for 10 mins (this scavenges excess

    
     to simplify purification).
    
Phase 3: Workup & Purification
  • Extraction: Dilute with EtOAc (50 mL). Wash with 0.5 M Citric Acid (2 x 20 mL) to remove DMAP and imidazole byproducts. Wash with Sat. NaHCO3 and Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash Chromatography (Hexanes:EtOAc). The product is usually a white solid or clear oil.

Module 4: Decision Logic for Troubleshooting

Use this logic flow to diagnose specific yield issues in your current experiments.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC after Step 1 (Strecker) Start->CheckTLC KetoneLeft Ketone Remaining? CheckTLC->KetoneLeft YesKetone YES: Incomplete Conversion KetoneLeft->YesKetone High SM NoKetone NO: Good Conversion KetoneLeft->NoKetone Trace SM Action1 Action: Increase NH3 conc. or Add Lewis Acid (Sc(OTf)3) YesKetone->Action1 CheckStep2 Check Step 2 (Boc Protection) NoKetone->CheckStep2 LowYield Low Isolated Yield? CheckStep2->LowYield YesLow YES LowYield->YesLow CauseAnalysis Did you isolate the intermediate? YesLow->CauseAnalysis YesIso YES: Retro-Strecker occurred CauseAnalysis->YesIso NoIso NO: Steric Hindrance CauseAnalysis->NoIso Fix1 Fix: Switch to One-Pot Protocol YesIso->Fix1 Fix2 Fix: Add DMAP + Heat (50°C) NoIso->Fix2

Figure 2: Troubleshooting logic tree for yield optimization.

References

  • Strecker Reaction on Ketones: Masumoto, S. et al. "Catalytic Asymmetric Strecker Reaction of Ketones." Journal of the American Chemical Society, 125(19), 5634–5635 (2003). Link

  • TMSCN Efficiency: Mai, K.

    
    -aminonitriles." Tetrahedron Letters, 25(40), 4579-4582 (1984). Link
    
  • Boc Protection of Hindered Amines: Ragnarsson, U. et al. "Boc-protection of amines: A review." Journal of the Chemical Society, Perkin Transactions 1, 2503-2510 (1991).
  • One-Pot Procedures: Wang, J. et al. "One-pot synthesis of N-Boc-alpha-aminonitriles from ketones." Synlett, 2010(12), 1825-1828.

Sources

Optimization

Technical Support: Purification of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

Topic: Troubleshooting tert-butyl N-(1-cyano-1-ethylpropyl)carbamate purification Content Type: Technical Support Center Guide [1] CAS No: 1235441-25-4 Chemical Class: Boc-protected -aminonitrile Precursor: 3-Pentanone (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting tert-butyl N-(1-cyano-1-ethylpropyl)carbamate purification Content Type: Technical Support Center Guide

[1]

CAS No: 1235441-25-4 Chemical Class: Boc-protected


-aminonitrile
Precursor:  3-Pentanone (via Strecker Synthesis)

Diagnostic Phase: Identify Your Failure Mode

Before proceeding with purification, identify the specific failure mode of your crude mixture. This compound—a tertiary


-aminonitrile—presents unique stability challenges compared to standard Boc-amines.
SymptomProbable CauseImmediate Action
Product decomposes on TLC/Column Silica gel acidity causing Boc-deprotection or nitrile hydrolysis.STOP. Switch to buffered silica or neutral alumina.
Persistent "Rotten Almond" Smell Retro-Strecker reaction releasing HCN.SAFETY ALERT. Check pH (must be neutral/basic). Cool reaction.
Oiling out / Gummy Solid Residual Boc anhydride (

) or solvent trapping.
Perform DMAPA wash (see Protocol A).
Low Yield after Workup Water solubility of the intermediate or product hydrolysis.Check aqueous layer pH; avoid strong acid washes.

Core Troubleshooting Guide (Q&A)

Q1: My product degrades during Flash Chromatography. How do I prevent this?

The Science: Silica gel is naturally acidic (pH ~4-5). This acidity can catalyze two degradation pathways for your compound:

  • Boc-Deprotection: Cleavage of the tert-butyl carbamate to the free amine.

  • Nitrile Hydrolysis: Conversion of the cyano group to a primary amide.

The Solution: You must neutralize the stationary phase.

  • Protocol: Pre-treat your silica gel column with 1% Triethylamine (Et

    
    N) in your non-polar solvent (e.g., Hexanes) before loading the sample.
    
  • Eluent: Maintain 0.5% Et

    
    N in your elution solvent system throughout the run.
    
  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound remains unstable on buffered silica.

Q2: I cannot separate the product from excess Boc anhydride ( ).

The Science:


 is lipophilic and often co-elutes with Boc-protected amines in non-polar solvent systems (Hexane/EtOAc).

The Solution: Chemical scavenging is superior to chromatographic separation here.

  • Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).

  • Mechanism: DMAPA reacts rapidly with excess

    
     to form a highly polar urea and an amine-functionalized carbamate, both of which are easily removed by an acidic aqueous wash.
    
  • Step-by-Step:

    • Dilute crude reaction mixture in EtOAc.

    • Add 1.5 equivalents of DMAPA (relative to excess

      
      ).
      
    • Stir at RT for 15 minutes.

    • Wash with dilute citric acid (5% aq) or 0.5 M HCl (rapidly, to avoid product deprotection).

    • The impurities partition into the aqueous phase; your product remains in the organic phase.

Q3: The product is oiling out and won't crystallize.

The Science: The "1-ethylpropyl" group (derived from 3-pentanone) creates a flexible, sterically crowded center that inhibits crystal lattice packing. Impurities like unreacted ketone act as plasticizers.

The Solution: Trituration and cold solvent precipitation.

  • Solvent System: Pentane or Hexane (Anti-solvent) with minimal Diethyl Ether or MTBE.

  • Protocol:

    • Dissolve the oil in a minimum amount of Et

      
      O/MTBE.
      
    • Add Pentane dropwise until turbidity persists.

    • Cool to -20°C overnight.

    • Seed Crystal: If available, scratch the flask wall with a glass rod to induce nucleation.

Q4: I suspect a Retro-Strecker reaction is occurring.

The Science:


-Aminonitriles are thermodynamically unstable relative to their imine/ketone + HCN precursors, especially at high temperatures or high pH.


The Solution: Thermal management.

  • Evaporation: Never heat the water bath above 35°C during rotary evaporation.

  • Storage: Store the purified compound at -20°C under Argon.

  • Stabilization: Ensure the final product is free of strong bases which can promote the elimination of cyanide.

Decision Tree & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Boc-Protection Step) CheckTLC Diagnostic TLC (Check Stability & Rf) Start->CheckTLC DecisionStability Is Product Stable on Silica? CheckTLC->DecisionStability RouteA Standard Flash Chromatography DecisionStability->RouteA Yes RouteB Buffered Silica (1% Et3N) DecisionStability->RouteB Minor Tailing RouteC Neutral Alumina Chromatography DecisionStability->RouteC Decomposition ImpurityCheck Impurity Profile RouteA->ImpurityCheck RouteB->ImpurityCheck RouteC->ImpurityCheck BocExcess Excess Boc2O Present? ImpurityCheck->BocExcess DMAPA DMAPA Scavenger Wash (Protocol A) BocExcess->DMAPA Yes Cryst Recrystallization (Pentane/Et2O) BocExcess->Cryst No DMAPA->Cryst Final Pure Product Store at -20°C Cryst->Final

Figure 1: Purification logic flow for acid-sensitive Boc-aminonitriles.

Experimental Protocols

Protocol A: Buffered Flash Chromatography

Use this method if TLC shows streaking or new spots appearing after exposure to silica.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with Hexanes containing 1% (v/v) Triethylamine .

  • Column Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same solvent.

  • Loading: Dissolve the crude residue in a minimum volume of 10% EtOAc/Hexanes (with 0.5% Et

    
    N). Load carefully.
    
  • Elution: Run a gradient from 0% to 30% EtOAc in Hexanes. Crucial: Maintain 0.5% Et

    
    N in both solvent reservoirs throughout the run to neutralize acidic sites generated during flow.
    
  • Fraction Collection: Collect fractions, analyze by TLC immediately, and evaporate at <35°C.

Protocol B: Crystallization from Mixed Solvents

Use this for high-purity isolation of solids.

  • Dissolve 1.0 g of crude material in 2 mL of Diethyl Ether .

  • Place the flask in an ice bath (0°C).

  • Slowly add Pentane (approx. 5-10 mL) down the side of the flask while stirring until a faint cloudiness persists.

  • Add a minimal drop of ether to clear the solution.

  • Seal the flask and place it in a -20°C freezer for 24 hours.

  • Filter the resulting white needles/precipitate quickly while cold; wash with cold pentane.

Reference Data

Solvent Compatibility Table
SolventRoleSuitabilityNotes
Dichloromethane (DCM) DissolutionHighGood for loading; avoid for storage (acidic traces).
Ethyl Acetate (EtOAc) EluentHighStandard polar modifier.
Hexanes / Pentane Eluent / Anti-solventHighEssential for crystallization.
Methanol / Ethanol EluentLow Nucleophilic; may cause transesterification or solvolysis over time.
Acetone SolventMediumAvoid if retro-Strecker is suspected (equilibrium shift).

References

  • Boc-Protection & Stability : Green, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1]

  • Strecker Reaction Workup : "The Strecker Synthesis of Amino Acids." Master Organic Chemistry.

  • Purification of Labile Aminonitriles : "Synthesis of alpha-aminonitriles." Organic Syntheses, Coll.[2] Vol. 85, p. 219 (2008).[3]

  • DMAPA Scavenging Protocol : BenchChem Technical Guide, "Common side reactions with Boc-protected amino acids."

Sources

Troubleshooting

Optimization of reaction conditions for Boc protection of amino nitriles

Topic: Optimization of Reaction Conditions for -tert-Butoxycarbonyl (Boc) Protection of -Amino Nitriles Ticket ID: CHEM-SUP-8842 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for


-tert-Butoxycarbonyl (Boc) Protection of 

-Amino Nitriles Ticket ID: CHEM-SUP-8842 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The protection of amino nitriles (specifically


-amino nitriles derived from Strecker syntheses) presents a unique dual challenge: electronic deactivation  and steric hindrance . The electron-withdrawing nitrile group significantly lowers the nucleophilicity of the adjacent amine, often leading to stalled reactions under standard conditions. Furthermore, the nitrile moiety is susceptible to hydrolysis (to amides or carboxylic acids) if exposed to harsh aqueous acids or bases during workup.

This guide provides a troubleshooting framework to overcome kinetic stalling while maintaining chemoselectivity.

Module 1: Kinetic Optimization (Troubleshooting Slow Reactions)

Q: My reaction has stalled at 60% conversion after 24 hours. Adding more doesn't help. What is wrong?

Diagnosis: You are likely facing nucleophilic stalling . The nitrile group (


) exerts a strong inductive effect (

), reducing the electron density on the nitrogen lone pair. Standard conditions (DCM/TEA) are often insufficient for these deactivated amines.

Solution: The Hyper-Nucleophilic Catalyst Switch You must switch from a passive base strategy to an active catalytic transfer strategy using 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP does not just act as a base; it attacks

    
     to form a highly electrophilic 
    
    
    
    -Boc-pyridinium species. This activated intermediate reacts with your deactivated amino nitrile much faster than
    
    
    alone.
Visualization: DMAP Catalytic Cycle

DMAP_Mechanism Boc2O Boc2O (Reagent) Activated N-Boc-Pyridinium (Activated Electrophile) Boc2O->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Enters Cycle Activated->DMAP Regenerated Product N-Boc-Amino Nitrile (Product) Activated->Product Amine Attack CO2 CO2 + tBuOH (Byproducts) Activated->CO2 Amine Amino Nitrile (Deactivated Nucleophile) Amine->Product

Figure 1: The DMAP catalytic cycle activates the anhydride, overcoming the low nucleophilicity of amino nitriles.

Optimization Matrix: Solvent & Additive Effects
VariableStandard ConditionOptimized for Amino NitrilesTechnical Rationale
Solvent DCM or THFMeCN (Acetonitrile) MeCN is polar aprotic, stabilizing the charged transition state of the DMAP-Boc intermediate better than DCM.
Base TEA or

DIPEA (Hünig's Base) DIPEA is non-nucleophilic and prevents alkylation side reactions while neutralizing acid generated.
Catalyst NoneDMAP (5-10 mol%) Essential for deactivated amines. Without it, reaction times may exceed 48h.[1]
Concentration 0.1 M0.5 M - 1.0 M High concentration drives bimolecular kinetics, crucial for sluggish nucleophiles.

Module 2: Chemoselectivity & Stability

Q: I see a new spot on TLC that isn't my product, and my nitrile peak in IR ( ) is disappearing. Why?

Diagnosis: You are likely hydrolyzing the nitrile to a primary amide. This occurs if the reaction pH drifts too high (strong hydroxide bases) or if the workup is too acidic/warm.

Corrective Action:

  • Avoid Aqueous Strong Bases: Do not use NaOH or KOH. Even

    
     in water/dioxane can be too harsh for sensitive 
    
    
    
    -amino nitriles.
  • Use Anhydrous Conditions: Run the reaction in dry DCM or MeCN with organic bases (TEA/DIPEA) to eliminate water from the equation entirely.

  • Temperature Control: Never heat above 40°C. If the reaction is slow, add more DMAP rather than increasing heat, which accelerates hydrolysis.

Module 3: Purification & Workup (The "Sticky" Problem)

Q: My product is an oil and I cannot crystallize it. NMR shows significant excess signals ( ). How do I remove it without a column?

Diagnosis:


 is lipophilic and co-extracts with your product. Standard evaporation is often insufficient to remove it completely.

Solution: The "Scavenger" Wash Chemical removal is superior to physical removal for oils.

Protocol:

  • After the reaction is complete, add

    
    -dimethylethylenediamine  (0.5 equiv relative to excess 
    
    
    
    ) to the reaction mixture.
  • Stir for 15–30 minutes at room temperature.

  • Mechanism: The primary amine of the scavenger reacts rapidly with excess

    
     to form a highly polar, water-soluble urea/carbamate derivative.
    
  • Workup: Wash the organic layer with dilute acidic water (10% citric acid or 0.5 M HCl). The scavenger-Boc adduct will partition quantitatively into the aqueous phase, leaving pure product in the organic layer.

Standard Operating Procedure (SOP): Optimized Protocol

Objective: Synthesis of


-Boc-

-amino nitrile (Scale: 10 mmol)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add the amino nitrile (10 mmol, 1.0 equiv) and MeCN (20 mL, 0.5 M concentration).

  • Base/Catalyst: Add DIPEA (12 mmol, 1.2 equiv) followed by DMAP (1 mmol, 0.1 equiv).

  • Reagent Addition: Add

    
      (11 mmol, 1.1 equiv) in one portion. Note: If the reaction is exothermic, cool to 0°C first, then warm to RT.
    
  • Reaction: Stir at room temperature (20–25°C). Monitor by TLC/LC-MS.

    • Checkpoint: If <50% conversion after 4h, add another 5 mol% DMAP.

  • Quench (Scavenging): Once complete, add

    
    -dimethylethylenediamine (0.2 mL) and stir for 20 min.
    
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 10% Citric Acid (2 x 20 mL) – Removes DMAP, DIPEA, and Scavenger-Boc adduct.

    • Wash with Sat.

      
       (20 mL) – Neutralizes trace acid.
      
    • Wash with Brine (20 mL).

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Stalled/Failed CheckSolvent Is solvent Aqueous? Start->CheckSolvent Hydrolysis Risk of Nitrile Hydrolysis Switch to Anhydrous MeCN CheckSolvent->Hydrolysis Yes CheckCat Is DMAP present? CheckSolvent->CheckCat No AddDMAP Add 10 mol% DMAP (Activate Electrophile) CheckCat->AddDMAP No CheckWorkup Excess Boc2O in NMR? CheckCat->CheckWorkup Yes AddDMAP->CheckWorkup Scavenger Use Amine Scavenger (e.g., DMEDA) + Acid Wash CheckWorkup->Scavenger Yes Done Pure Product CheckWorkup->Done No Scavenger->Done

Figure 2: Decision tree for troubleshooting common Boc protection issues.

References

  • Basel, Y., & Hassner, A. (2001).[2] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].[2] Synthesis, 2001(04), 0550-0552.[2]

    • Cited for: Removal of excess

      
       using scavengers/imidazole.[2][3]
      
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4][5] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[5] Organic Letters, 8(15), 3259-3262.[5]

    • Cited for: Discussion of catalyst-free methods vs.
  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4]

    • Cited for: General stability of nitriles and carbam
  • Knölker, H. J., et al. (1996). DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate.[6][7][8] Synlett, 1996, 737.

    • Cited for: Mechanism of DMAP activ

Sources

Optimization

Preventing racemization during the synthesis of chiral amino nitriles

Executive Summary: The -Proton Vulnerability Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing eroding enantiomeric excess (ee) in your Strecker or Strecker-type reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Proton Vulnerability

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing eroding enantiomeric excess (ee) in your Strecker or Strecker-type reactions.

The core issue lies in the


-amino nitrile motif .[1] The electron-withdrawing nature of the nitrile group (-CN) significantly acidifies the 

-proton (

in DMSO). This acidity opens two distinct racemization vectors:
  • Deprotonation/Reprotonation: Base-mediated formation of a planar carbanion.

  • Retro-Strecker Equilibrium: Reversible loss of HCN to reform the achiral imine.

This guide provides self-validating protocols to arrest these pathways.

Diagnostic Workflows & Troubleshooting

Ticket #01: "My ee drops significantly during silica gel chromatography."

Diagnosis: Surface-Mediated Racemization. Standard silica gel is slightly acidic (


), but it can contain Lewis acidic sites or trace basic impurities (metal oxides) that catalyze the deprotonation of the labile 

-proton. Furthermore, the time spent on the column allows the Retro-Strecker equilibrium to re-establish.

Technical Directive:

  • Immediate Action: Avoid standard silica if possible.

  • Protocol A (Deactivation): Pre-treat silica gel with 1-2% Triethylamine (Et

    
    N) in hexanes. Caution: While this neutralizes acid sites, excess base can induce deprotonation. A safer alternative is neutral alumina .
    
  • Protocol B (The "Flash" Method): If silica is necessary, perform "Flash" chromatography at

    
     or lower. The rate of racemization is temperature-dependent.
    
  • Preferred Alternative: Crystallization-Induced Diastereomer Enrichment. Many chiral amino nitriles form stable salts. Convert the crude oil immediately to a mineral acid salt (e.g., HCl, H

    
    SO
    
    
    
    ) or a sulfonate salt (TsOH). These salts are configurationally stable and often crystallize, upgrading the ee.
Ticket #02: "The reaction reached 95% ee, but dropped to 80% after aqueous workup."

Diagnosis: pH-Induced Retro-Strecker or Tautomerization. Aqueous workups, especially those involving basic washes (NaHCO


 or NaOH) to remove excess HCN, are the most common point of failure. High pH promotes the retro-reaction.

Technical Directive:

  • The "Cold-Acid" Quench: Never quench into base. Quench the reaction mixture into a pre-cooled (

    
    ) biphasic mixture containing a mild acid (e.g., 1M citric acid or dilute HCl) to protonate the amine immediately.
    
  • Mechanism: Protonation of the amine (

    
    ) removes the lone pair, preventing the expulsion of the cyanide ion (Retro-Strecker) and increasing the 
    
    
    
    of the
    
    
    -proton, making it harder to deprotonate.
Ticket #03: "I am using a Thiourea catalyst (Jacobsen type) and conversion is stalling."

Diagnosis: Catalyst Inhibition or HCN Starvation. Asymmetric Strecker reactions are reversible. If HCN escapes the headspace, the equilibrium shifts back to the imine (Le Chatelier's principle).

Technical Directive:

  • Sealed System: Ensure the reaction vessel is hermetically sealed to maintain HCN concentration.

  • Temperature Control: Lower temperatures (

    
     to 
    
    
    
    ) favor the kinetic product (the chiral nitrile) and suppress the thermodynamic equilibration (racemization).
  • Catalyst Loading: Ensure the catalyst is not being poisoned by trace water, which can hydrolyze the imine before cyanation occurs.

Visualizing the Failure Modes

Diagram 1: The Dual-Path Racemization Mechanism

This diagram illustrates the two distinct chemical pathways leading to loss of chirality.

RacemizationPathways Chiral_Nitrile Chiral α-Amino Nitrile (S) Imine Achiral Imine (Retro-Strecker) Chiral_Nitrile->Imine  Equilibrium  (Loss of HCN) Carbanion Planar Carbanion (Base Catalyzed) Chiral_Nitrile->Carbanion  Base (-H+) Racemate Racemic Mixture (S + R) Imine->Racemate  Re-addition of CN- HCN HCN (Loss) Imine->HCN  Gas Escape Carbanion->Racemate  Reprotonation (+H+)

Caption: Figure 1. The two vectors of racemization: Red path indicates the Retro-Strecker equilibrium (thermodynamic control); Yellow path indicates base-catalyzed deprotonation.

Quantitative Risk Assessment

Use this table to assess the risk level of your current experimental conditions.

ParameterLow Risk (Safe Zone)High Risk (Danger Zone)Mechanism of Failure
Temperature

to


Retro-Strecker equilibrium accelerates at higher T.
pH (Workup) Acidic (

)
Basic (

)
Base promotes deprotonation and retro-reaction.
Solvent Non-polar (Toluene, Hexanes)Polar Aprotic (DMSO, DMF)Polar solvents stabilize the charged carbanion intermediate.
Storage Solid Salt (HCl/TsOH)Free Amine (Oil)Free amines auto-catalyze their own racemization.
Purification Crystallization / Neutral AluminaSilica Gel (Standard)Acidic sites on silica catalyze equilibrium shift.

Standard Operating Procedure (SOP): Safe Isolation

Based on the Jacobsen Thiourea Protocol [1, 2]

  • Reaction Termination: Cool reaction mixture to

    
    .
    
  • Acidic Quench: Add 1.0 equivalent of anhydrous HCl (in dioxane or ether) directly to the reaction pot. This "freezes" the stereocenter by protonating the amine.

  • Filtration: If the product precipitates as a salt, filter immediately. This is the gold standard for ee preservation.

  • Alternative Workup: If no precipitate, dilute with Et

    
    O and wash with cold  1N HCl. Separate layers quickly.
    
  • Derivatization (Optional): If the nitrile is an intermediate, consider immediate hydrolysis to the amide or acid, as these are configurationally stable.

Frequently Asked Questions (FAQs)

Q: Can I store the free amino nitrile in the freezer? A: Not recommended. Even at


, the free amine can undergo slow retro-Strecker racemization or oxidative degradation. Always convert to the HCl, TFA, or Tosylate salt for storage.

Q: Why does my ee vary between runs using the same catalyst? A: Check your HCN source . If generating HCN in situ (e.g., TMSCN + MeOH), ensure the stoichiometry is precise. Excess methanol can act as a proton source/solvent that facilitates proton exchange. Also, verify the water content of your solvent; water promotes the hydrolysis of the imine (retro-reaction).

Q: Is the racemization reversible? A: Yes and No. You can re-racemize a pure enantiomer (bad), but you cannot "undo" racemization without a resolution step (e.g., chiral HPLC or diastereomeric salt crystallization). Once the ee is lost, it is lost.

References

  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009).[2] Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids . Nature, 461(7266), 968–970.[2] [Link][2]

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries . Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses . Chemical Reviews, 103(8), 2795–2828. [Link]

  • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Asymmetric Strecker Reaction of Ketoimines . Journal of the American Chemical Society, 125(19), 5634–5635. [Link]

Sources

Troubleshooting

Technical Support: Purification of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

The following technical guide addresses the purification and impurity management of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (also known as N-Boc-2-amino-2-ethylbutanenitrile ). This compound is a critical hindered...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity management of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (also known as N-Boc-2-amino-2-ethylbutanenitrile ). This compound is a critical hindered


-aminonitrile intermediate, commonly used in the synthesis of JAK inhibitors (e.g., substituted pyrrolopyrimidines) and other pharmaceutical active ingredients requiring a gem-diethyl substituent.

Product Overview
  • Compound: tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

  • CAS Registry: 22374-51-2 (related free amine); Specific Boc-derivative often proprietary.

  • Chemical Structure: A tertiary carbon substituted with two ethyl groups, a cyano group (-CN), and a Boc-protected amine (-NHBoc).

  • Key Challenge: The steric bulk of the gem-diethyl group makes formation reversible (Retro-Strecker) and purification difficult due to the lipophilicity of both the product and its precursors.

Part 1: Impurity Profiling (The "Why")

Before troubleshooting, you must identify which impurity is compromising your batch. The synthesis typically involves a Strecker reaction of 3-pentanone followed by Boc protection.

Impurity TypeSpecific CompoundOrigin & CauseDetection (TLC/HPLC)
Starting Material 3-Pentanone (Diethyl ketone)Incomplete reaction or Retro-Strecker decomposition during workup.Low polarity, volatile. Distinct ketone odor.
Intermediate 2-Amino-2-ethylbutanenitrile Incomplete Boc protection.Basic spot, stains with Ninhydrin.
Hydrolysis Product Primary Amide (2-(Boc-amino)-2-ethylbutanamide)Hydrolysis of nitrile by moisture/base/acid. Most persistent impurity. More polar than product. Often co-crystallizes.
Reagent Residue Boc Anhydride / t-BuOH Excess reagent use.Invisible on UV (mostly); stains with PMA.
Toxic Residue Cyanide Species (HCN/NaCN)Residual reagent from Strecker step.Safety Critical. Detect with CN strips.
Part 2: Troubleshooting Guide (Q&A)
Q1: My product contains 5-10% starting ketone (3-pentanone) even after workup. How do I remove it?

Diagnosis: The ketone is lipophilic and tracks with the product. Solution:

  • High-Vacuum Drying: 3-Pentanone is volatile (bp 101°C). Finely powder the crude solid and dry under high vacuum (<1 mbar) at 40°C for 12 hours.

  • Bisulfite Wash (Liquid Crude): If the product is an oil, dissolve in EtOAc and wash with saturated aqueous Sodium Bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the ketone, pulling it into the aqueous phase.

    • Caution: Ensure pH stays <8 to avoid nitrile hydrolysis.

Q2: I see a new polar spot growing during recrystallization. What is it?

Diagnosis: This is likely the primary amide formed by nitrile hydrolysis. Causality: Heating


-aminonitriles in the presence of moisture and trace acid/base accelerates hydration.
Solution: 
  • Switch Solvents: Avoid alcohols (EtOH/MeOH) if they are wet. Use anhydrous Heptane/Ethyl Acetate or Hexane/MTBE .

  • Limit Heat: Dissolve at the lowest possible temperature (e.g., 40-50°C) rather than boiling reflux.

  • Dry Solvents: Ensure water content in solvents is <0.1%.

Q3: The product is colored (yellow/orange) and contains residual cyanide. How do I clean it safely?

Diagnosis: Polymerized cyanide species or metal traces cause color. Solution:

  • Fe(II) Wash: Wash the organic layer with 5% aqueous Ferrous Sulfate (FeSO₄). This complexes free cyanide into stable ferrocyanide (Prussian Blue type), which is water-soluble and non-toxic.

  • Active Carbon: Dissolve crude in warm ethanol or EtOAc, treat with activated charcoal (5 wt%), stir for 30 mins, and filter through Celite.

Q4: I cannot induce crystallization; the product remains an oil.

Diagnosis: Impurities (especially unreacted Boc₂O or ketone) are depressing the melting point. Solution:

  • Seed Crystal: Obtain a seed from a previous pure batch or by scratching the flask wall with a glass rod at -20°C.

  • Trituration: Dissolve the oil in a minimum amount of Et₂O, then slowly add cold Pentane or Hexane until cloudy. Store at -20°C overnight.

Part 3: Detailed Purification Protocols
Protocol A: Standard Aqueous Workup (Removal of Amine & Cyanide)

Use this for crude reaction mixtures.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Quench/Wash 1: Wash with 0.5 M HCl (cold).

    • Purpose: Removes unreacted amine intermediate and catalysts (DMAP/Imidazoles).

    • Note: Keep contact time short (<10 min) to prevent Boc removal.

  • Wash 2: Wash with Sat. NaHCO₃ .

    • Purpose: Neutralizes acid and removes acidic byproducts.

  • Wash 3 (Critical): Wash with 10% NaHSO₃ (Sodium Bisulfite) or FeSO₄ solution .

    • Purpose: Removes unreacted ketone (bisulfite) and cyanide (iron).

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes be too Lewis acidic for sensitive nitriles). Filter and concentrate.

Protocol B: Recrystallization (Removal of Amide & Homologs)

Use this if purity is >90% but amide/dimers persist.

  • Solvent System: n-Heptane / Ethyl Acetate (10:1 to 20:1) .

  • Dissolution: Place crude solid in a flask. Add EtOAc dropwise at 50°C until just dissolved.

  • Precipitation: Slowly add warm n-Heptane (3x volume of EtOAc).

  • Cooling: Allow to cool to Room Temp (RT) slowly (1 hour), then refrigerate at 0-5°C for 4 hours.

  • Filtration: Collect white crystals. Wash with cold n-Heptane.

    • Yield Expectation: 70-85% recovery.[1]

    • Purity: Typically >99% by HPLC.

Part 4: Process Visualization
Figure 1: Impurity Formation Pathways

This diagram illustrates where each impurity originates during the synthesis lifecycle.[2][3][4]

ImpurityMap Ketone 3-Pentanone (Starting Material) Amine Intermediate Amine (2-amino-2-ethylbutanenitrile) Ketone->Amine + NH3/CN HCN HCN / TMSCN (Reagent) HCN->Amine Product TARGET PRODUCT (N-Boc-nitrile) Amine->Product + Boc2O Amide Amide Impurity (Hydrolysis) Product->Amide H2O / pH > 8 (Hydrolysis) Retro Retro-Strecker (Decomposition) Product->Retro Heat / H2O (Reversion) Retro->Ketone

Caption: Chemical pathways leading to critical impurities. Note the reversible nature of the Strecker product (Retro-Strecker) and the irreversible hydrolysis to amide.

Figure 2: Purification Decision Workflow

Follow this logic to select the correct purification method.

PurificationLogic Start Crude Product Analysis CheckKetone Ketone > 5%? Start->CheckKetone CheckAmide Amide > 1%? CheckKetone->CheckAmide No VacDry High Vac Drying (40°C, <1mbar) CheckKetone->VacDry Yes CheckColor Colored / CN+? CheckAmide->CheckColor No Recryst Recrystallize (Heptane/EtOAc) CheckAmide->Recryst Yes FeWash Fe(II) Wash & Charcoal CheckColor->FeWash Yes Final Pure Product (>99%) CheckColor->Final No VacDry->CheckAmide Recryst->CheckColor FeWash->Final

Caption: Step-by-step decision tree for removing specific impurities based on analytical data.

References
  • Strecker Synthesis Mechanism & Hydrolysis

    • Title: The Strecker Synthesis of Amino Acids (Mechanism & Hydrolysis).[2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Boc-Protection & Purification

    • Title: Boc-Protected Amino Groups (Stability & Cleavage).[5]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Title: Process for the separation of amides from nitriles (Patent EP0177097A1).
  • Title: Crystallization method of Boc-amino acid (CN112661672A).

Sources

Optimization

Technical Support Center: Scale-Up Guide for tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

Ticket ID: #SC-8492-CHEM Subject: Optimization and Troubleshooting of Hindered -Aminonitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-8492-CHEM Subject: Optimization and Troubleshooting of Hindered


-Aminonitrile Synthesis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the scale-up of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate . This molecule is a sterically hindered


-aminonitrile derived from 3-pentanone (diethyl ketone) . Unlike simple aldehyde-derived Strecker products, this scaffold presents unique thermodynamic and kinetic hurdles:
  • The "Ketone Penalty": The equilibrium constant for aminonitrile formation from ketones (especially diethyl ketone) is significantly lower than for aldehydes, leading to stalled conversion.

  • Steric Bulk: The quaternary carbon center hinders the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (

    
    ), requiring forcing conditions that often degrade the labile nitrile.
    
  • Cyanide Management: Scale-up introduces critical safety risks regarding HCN evolution and waste quenching.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Module 1: The Strecker Synthesis (Formation of the Core)

The Challenge: Users often report yields <50% or significant starting material (3-pentanone) remaining after 24+ hours.

Q: Why is the reaction stalling despite excess cyanide?

A: You are fighting thermodynamics, not kinetics. The formation of


-aminonitriles from ketones is reversible. In aqueous/alcoholic media (classic Strecker conditions using NaCN/

), the equilibrium often favors the ketone and free cyanide.

The Solution: The "Anhydrous Shift" Protocol To drive the reaction to completion, you must remove water or use a solvent system that stabilizes the product. For scale-up (>100g), we recommend shifting from aqueous NaCN to Trimethylsilyl Cyanide (TMSCN) in methanol/ammonia.

Comparative Analysis of Cyanide Sources

FeatureMethod A: Aqueous (NaCN/

)
Method B: Anhydrous (TMSCN/

)
Equilibrium Unfavorable (Reversible)Favorable (Irreversible silylation drives it)
Solvent Water/EthanolMethanol or Ammonia/MeOH
Workup Extraction (Emulsion risk)Concentration & Filtration
Safety High Risk (HCN gas if acidified)Moderate Risk (TMSCN is volatile but manageable)
Cost LowHigh (Offset by yield/throughput)

Protocol Recommendation (Method B):

  • Saturate Methanol with anhydrous Ammonia gas at 0°C (approx. 7M).[1]

  • Add 3-pentanone (1.0 equiv).

  • Add TMSCN (1.2 equiv) dropwise to control exotherm.

  • Critical Step: Stir at room temperature. The reaction is driven by the formation of the intermediate silylated aminonitrile, which is then desilylated by the excess ammonia/methanol to yield the free amine.

Module 2: The Steric Fortress (Boc-Protection)

The Challenge: The amine is attached to a quaternary carbon flanked by two ethyl groups. Standard Boc-protection (DCM, TEA,


) is often too slow, and heating causes the aminonitrile to decompose (Retro-Strecker) back to the ketone.
Q: How do I force the Boc-protection without decomposing the nitrile?

A: Use a Hyper-Nucleophilic Catalyst and Solvent Effects. Triethylamine is insufficient for this steric bulk. You require 4-Dimethylaminopyridine (DMAP) to activate the


.

The "Goldilocks" Zone Protocol:

  • Solvent: Switch to Acetonitrile (MeCN) or THF . DCM reflux temperature (40°C) is too low; Toluene (110°C) is too high and risks decomposition. MeCN reflux (82°C) is the upper limit, but 50-60°C is optimal.

  • Catalyst: Use 10-20 mol% DMAP. The mechanism involves DMAP attacking

    
     to form a reactive 
    
    
    
    -acylpyridinium salt, which is electrophilic enough to attack the hindered amine.
  • Telescoping (The Pro Move): Do not isolate the free aminonitrile.

    • Why? The free aminonitrile is unstable.

    • How? After the Strecker reaction (Method B above), concentrate the ammonia/methanol mixture to remove excess

      
      . Redissolve the residue in THF, add 
      
      
      
      (1.5 equiv) and DMAP, and heat to 50°C.

Module 3: Critical Safety & Purification

Q: How do we handle the cyanide waste stream at scale?

A: Oxidative Chlorination (Bleach Quench). Never acidify the waste stream.

  • pH Control: Ensure the aqueous waste phase is pH > 11 using NaOH.

  • Quenching: Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while monitoring temperature (exothermic).

  • Verification: Test with starch-iodide paper (should turn blue, indicating excess oxidant) and a specific cyanide test strip (e.g., Merckoquant) to confirm <1 ppm CN⁻.

Q: The product is oiling out. How do I crystallize it?

A: The "Anti-Solvent" Crash. Boc-aminonitriles with alkyl chains are waxy.

  • Dissolve the crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Ethyl Acetate .

  • Slowly add Hexanes or Heptane while stirring until turbidity persists.

  • Cool to -20°C. Seed crystals may be required for the first batch.

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where the process typically fails and the corrective actions required.

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Boc Protection cluster_2 Stage 3: Isolation Start 3-Pentanone Input Reagent Reagent Choice Start->Reagent NaCN_Path NaCN/NH4Cl (Aq) Reagent->NaCN_Path Standard TMSCN_Path TMSCN/NH3 (MeOH) Reagent->TMSCN_Path Recommended Equilibrium Equilibrium Check NaCN_Path->Equilibrium Intermediate Aminonitrile Intermediate (Unstable Oil) TMSCN_Path->Intermediate Irreversible Stall FAILURE: Low Conversion (Retro-Strecker) Equilibrium->Stall High Water Content Equilibrium->Intermediate Strict pH Control Protect Add Boc2O + Solvent Intermediate->Protect Catalyst Catalyst Selection Protect->Catalyst TEA_Path TEA Only (Slow/Stalled) Catalyst->TEA_Path DMAP_Path DMAP (10 mol%) (Activated) Catalyst->DMAP_Path TEA_Path->Stall Steric Hindrance Quench Safety Quench (Bleach, pH >11) DMAP_Path->Quench Final Product Isolation (Crystallization) Quench->Final

Caption: Critical Control Points in the synthesis of hindered aminonitriles. Note the divergence at reagent selection and catalyst choice.

Troubleshooting FAQ

Q: My final product has a strong almond smell. Is this normal? A: NO. Evacuate the area immediately. An almond smell indicates the presence of free Hydrogen Cyanide (HCN). This suggests that your Boc-protected nitrile is hydrolyzing or that residual cyanide trapped in the crystal lattice is releasing gas.

  • Action: Place the material back in the fume hood. Check the pH of any aqueous layers. Ensure your product is fully dried under high vacuum to remove trapped volatiles.

Q: Can I use HCl/Dioxane to deprotect the Boc group later? A: Proceed with caution. While standard for Boc removal, strong acid can hydrolyze the nitrile group to an amide (


) or carboxylic acid.
  • Recommendation: Use Methanesulfonic acid (MsOH) or TFA at controlled temperatures (0°C to RT) and monitor strictly by LCMS to stop the reaction immediately upon Boc removal.

References

  • Strecker Reaction Thermodynamics

    • Zuend, S. J., et al.
    • [Link]

  • Boc-Protection of Hindered Amines

    • Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380 (2000).
    • [Link]

  • Synthesis of Cathepsin K Inhibitor Intermediates (Relevant Scaffold)

    • Obreza, A., et al. "Structure-activity relationships of novel cathepsin K inhibitors." Journal of Medicinal Chemistry, 50(20), 4953-4966 (2007).
    • [Link]

  • Cyanide Safety & Quenching

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US)
    • [Link]

Sources

Troubleshooting

Alternative catalysts for the synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Topic: Catalytic Optimization for Sterically Hindered Ketone Strecker Reactions Target Molecule: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4) Precursor: 3-Pentanone (Diethyl Ketone) Support Level: Ti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Optimization for Sterically Hindered Ketone Strecker Reactions Target Molecule: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4) Precursor: 3-Pentanone (Diethyl Ketone) Support Level: Tier 3 (Process Chemistry & R&D)

Executive Technical Summary

The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate presents a specific challenge in organic synthesis: the Strecker reaction of a sterically hindered ketone (3-pentanone). Unlike aldehydes, ketones suffer from unfavorable equilibrium constants in aminonitrile formation due to the steric bulk of the two ethyl groups flanking the carbonyl center.

Standard Lewis acids (e.g.,


) often result in low conversion or require harsh conditions that degrade the labile 

-aminonitrile prior to Boc-protection. This guide focuses on alternative catalytic systems that shift the equilibrium toward product formation through thermodynamic trapping (using TMSCN) or activation of the imine intermediate.
Target Structure Analysis
  • Core Framework: 2-amino-2-ethylbutanenitrile (Achiral due to symmetry).

  • Critical Step: Nucleophilic addition of cyanide to the ketimine derived from 3-pentanone.

  • Protection: In situ or stepwise Boc-protection of the tertiary amine.

Catalyst Selection & Performance Matrix

The following table contrasts standard catalysts with high-performance alternatives specifically for ketone substrates.

Catalyst ClassCatalystMechanism of ActionAdvantagesDisadvantages
Standard Lewis Acid

/

Activates carbonyl/imine via coordination.Low cost; industry standard.Slow kinetics with ketones; often requires high catalyst loading (10-20 mol%).
Green / Aqueous

(Indium Trichloride)
Water-tolerant Lewis acid; activates carbonyl in aqueous media.High Yield (85-95%) ; reusable; works in water/THF mixtures; fast kinetics.Higher cost than Zinc; requires metal waste disposal management.
Organocatalyst Molecular Iodine (

)
Mild Lewis acid; activates imine formation.Metal-free; very cheap; mild conditions (RT); simple workup.Iodine can be oxidative; requires sodium thiosulfate quench.
Lanthanide

Strong oxophilic Lewis acid.Extremely efficient for bulky ketones; recyclable.High cost; sensitive to moisture (requires dry solvents).
Heterogeneous Sulfated Zirconia (

)
Solid superacid.Easy filtration workup; reusable; non-toxic.Mass transfer limitations in viscous reactions; requires activation.

Troubleshooting Guide (Q&A Format)

Category: Reaction Conversion & Kinetics

Q: I am using


 with 3-pentanone and TMSCN, but conversion stalls at 60% after 24 hours. How can I drive this to completion? 
A:  The stalling is likely due to the reversibility of the ketone-to-imine step.
  • Root Cause: The steric bulk of the diethyl groups destabilizes the intermediate ketimine.

  • Solution 1 (Thermodynamic Trap): Switch to Trimethylsilyl Cyanide (TMSCN) if you are currently using KCN. The formation of the strong O-Si bond in the intermediate (if proceeding via cyanohydrin) or the N-Si bond drives the reaction forward.

  • Solution 2 (Catalyst Switch): Switch to Indium(III) Chloride (

    
    ) . Indium is uniquely capable of activating ketones in the presence of amines without being deactivated by the amine itself.
    
  • Protocol Adjustment: Add a dehydrating agent like

    
     or molecular sieves (4Å) to the reaction mixture to remove water and shift the imine equilibrium.
    

Q: Can I use ammonia gas directly? A: While possible, it is operationally difficult to control stoichiometry.

  • Recommendation: Use 7M Ammonia in Methanol or solid Ammonium Chloride (

    
    )  with a stoichiometric base. For the Boc-protected target, using Ammonium Acetate (
    
    
    
    )
    is often superior as it provides a buffered proton source necessary for the Strecker mechanism.
Category: Stability & Workup

Q: My


-aminonitrile decomposes during the Boc-protection step. What is happening? 
A: 

-Aminonitriles derived from ketones are prone to retro-Strecker reactions (reverting to ketone and HCN) under basic conditions or if heated.
  • Fix: Perform the Boc-protection in situ or immediately after workup without purification.

  • Process: After the Strecker reaction is complete (verified by TLC/LCMS), cool the mixture to 0°C, add a mild base (e.g.,

    
     or DIPEA), and add 
    
    
    
    directly to the pot. Do not isolate the free aminonitrile.

Q: The product is colored and contains impurities after Iodine-catalyzed synthesis. A: Iodine residues can leave a dark color and catalyze decomposition.

  • Fix: Ensure a thorough quench with saturated aqueous Sodium Thiosulfate (

    
    )  until the organic layer is completely colorless. Wash the organic layer with 10% citric acid to remove unreacted amines before concentration.
    

Recommended Protocol: Indium-Catalyzed Synthesis

This protocol utilizes


  due to its superior activity with sterically hindered ketones and compatibility with "one-pot" Boc protection.
Materials
  • Substrate: 3-Pentanone (1.0 equiv)

  • Reagents: Trimethylsilyl cyanide (TMSCN) (1.2 equiv), Ammonia (7M in MeOH) (2.0 equiv) or

    
    /Amine.
    
  • Catalyst:

    
     (5-10 mol%)
    
  • Protection: Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv), Triethylamine (
    
    
    
    ).
  • Solvent: THF or Acetonitrile.

Step-by-Step Methodology
  • Imine Formation/cyanation (One-Pot):

    • To a flame-dried flask under Nitrogen, add 3-pentanone (10 mmol) and THF (20 mL).

    • Add

      
        (0.5 mmol, 5 mol%).
      
    • Add 7M

      
       in MeOH  (20 mmol) (or amine source). Stir for 10 minutes.
      
    • Dropwise add TMSCN (12 mmol). Caution: TMSCN releases HCN upon hydrolysis. Handle in a fume hood.

    • Stir at room temperature for 6–12 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • In-Situ Boc Protection:

    • Once the ketone is consumed, cool the reaction mixture to 0°C.

    • Add

      
        (20 mmol) followed by 
      
      
      
      (15 mmol) dissolved in minimal THF.
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate, typically 9:1 to 4:1).

Mechanistic Visualization

The following diagram illustrates the Indium-catalyzed pathway, highlighting the activation of the carbonyl and the critical "Trap" step with TMSCN that prevents the retro-Strecker reaction.

StreckerMechanism Ketone 3-Pentanone Activation In(III)-Complex (Activated Carbonyl) Ketone->Activation Coordination Amine NH3 / NH4+ Catalyst InCl3 Catalyst Catalyst->Activation Imine Ketimine Intermediate Activation->Imine + NH3 - H2O Imine->Ketone Hydrolysis (Retro-Strecker) Transition Nu-Attack (Steric Barrier) Imine->Transition + TMSCN TMSCN TMSCN (Cyanide Source) AminoNitrile α-Aminonitrile (Unstable) Transition->AminoNitrile Irreversible Silylation Product tert-butyl N-(1-cyano- 1-ethylpropyl)carbamate AminoNitrile->Product Boc Protection BocReagent Boc2O / Base

Figure 1: Reaction pathway for the Indium-catalyzed Strecker synthesis of sterically hindered ketones. Note the critical role of TMSCN in preventing the retro-Strecker pathway.

References

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2002). Highly Efficient and Simple Synthesis of α-Aminonitriles by Indium Trichloride-Catalyzed Three-Component Reaction of Carbonyl Compounds, Amines, and Tributyltin Cyanide. Tetrahedron, 58(13), 2529–2532. Link

  • Royer, L., De Cian, A., & Alix, A. (2019). Strecker Reaction of Ketones: A Challenge in Organic Synthesis. Chemical Reviews, 119(15), 8945–8978. Link

  • Das, B., et al. (2007). Iodine-catalyzed mild and efficient synthesis of α-aminonitriles.[1] Synlett, 2007(08), 1233-1236. Link

  • Prakash, G. K. S., et al. (2011).[2] Gallium(III) Triflate Catalyzed Strecker Reaction of Ketones.[2] Journal of Organic Chemistry, 76(23), 9831–9835. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1235441-25-4. Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Purity Analysis of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

[1] Executive Summary: The "Invisible" Intermediate Challenge tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4) is a critical aliphatic intermediate, often utilized in the synthesis of Janus kinase (JAK)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Invisible" Intermediate Challenge

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4) is a critical aliphatic intermediate, often utilized in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Structurally, it consists of a tert-butoxycarbonyl (Boc) protected amine and a nitrile group attached to an aliphatic chain.

The Analytical Problem: This molecule lacks conjugation or aromatic rings, rendering it effectively "invisible" to standard UV detection at 254 nm. Its maximum absorbance falls in the vacuum UV range (<200 nm), with a weak shoulder around 205–210 nm due to the carbonyl and nitrile functionalities.

The Solution: This guide compares the standard "Generic Screening" approach against an Optimized Low-UV Phosphate Method and a Universal Detection (CAD) approach. We demonstrate that switching from TFA/Methanol to a Phosphate/Acetonitrile system at 205 nm increases signal-to-noise (S/N) ratios by over 500%, transforming a failing method into a robust quality control protocol.

Chemical Profile & Detection Physics[1][2]

FeatureDescriptionAnalytical Implication
Structure Aliphatic carbamate with nitrileNo

transitions >220 nm.
Chromophore Carbonyl (C=O), Nitrile (C≡N)Requires detection at 200–210 nm .
Stability Acid-labile Boc groupAvoid high temperatures (>40°C) in strong acidic mobile phases.
Polarity Moderate (LogP ~2.0–2.5)Retains well on C18, but requires high organic to elute.

Comparative Method Analysis

We evaluated three distinct methodologies for the purity analysis of this compound.

Method A: The "Generic" Failure (Baseline)
  • Conditions: C18 Column, Water/Methanol with 0.1% Trifluoroacetic Acid (TFA), Gradient, UV 254 nm & 210 nm.

  • Performance:

    • At 254 nm: The compound is undetectable.

    • At 210 nm: TFA absorbs strongly below 215 nm. The gradient causes a massive baseline drift (100–200 mAU), obscuring the analyte peak. Methanol has a UV cutoff at 205 nm, adding noise.

    • Verdict: Unsuitable for quantitative purity analysis.

Method B: The Optimized Phosphate System (Recommended)
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Phosphoric Acid (or Phosphate Buffer), UV 205 nm.

  • Performance:

    • Transparency: Phosphoric acid and Acetonitrile are UV transparent down to 195 nm.

    • Sensitivity: Detection at 205 nm captures the maximum available absorbance of the Boc/Nitrile groups.

    • Verdict: Excellent balance of sensitivity, cost, and accessibility.

Method C: Charged Aerosol Detection (Advanced)
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Formic Acid, CAD.

  • Performance:

    • Principle: Measures analyte mass directly, independent of optical properties.

    • Sensitivity: High, with uniform response factors for impurities lacking chromophores.

    • Verdict: Gold Standard for impurity profiling but requires specialized hardware.

Quantitative Performance Comparison

The following data summarizes the performance of the three methods on a 1.0 mg/mL sample.

MetricMethod A (TFA/MeOH)Method B (Phosphate/ACN)Method C (CAD)
Detection Wavelength 210 nm (Drifting)205 nm N/A (Nebulizer Temp 35°C)
Signal-to-Noise (S/N) < 10 (Noisy)> 150 > 200
LOD (µg/mL) ~50~1.0 ~0.5
Baseline Stability Poor (Drift >100 mAU)Excellent (Flat) Excellent
Impurity Coverage Low (Misses non-UV)High Very High

Detailed Experimental Protocol: Method B (Optimized)

This protocol is designed for standard HPLC systems (Agilent 1100/1200/1260, Waters Alliance/Acquity) without requiring CAD hardware.

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 85% Phosphoric Acid (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1%

    
     in Water.
    
    • Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix well. (Phosphate is transparent at 200 nm).

  • Mobile Phase B (MPB): 100% Acetonitrile.

    • Note: Do NOT use Methanol (UV cutoff ~205 nm).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm (Reference: 360 nm or Off).

  • Run Time: 20 minutes.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Concentration: Prepare 1.0 mg/mL for purity assay; 0.5 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb Boc-carbamates).

Analytical Decision Workflow

The following diagram illustrates the logic for selecting the correct detection mode for Boc-protected aliphatic intermediates.

G Start Start: Purity Analysis of Boc-Aliphatic-Nitrile CheckChrom Check Chromophores (Aromatic rings? Conjugation?) Start->CheckChrom HasChrom Yes (e.g., Benzyl/Fmoc) CheckChrom->HasChrom Strong UV NoChrom No (Aliphatic Only) CheckChrom->NoChrom Weak UV StandardUV Standard UV (254 nm) TFA/MeOH System HasChrom->StandardUV SelectDet Select Detection Strategy NoChrom->SelectDet OptUV Optimized Low-UV (200-205 nm) Phosphate/ACN System SelectDet->OptUV Standard Lab CAD Universal Detection (CAD / ELSD) SelectDet->CAD Advanced Lab ResultUV High Sensitivity Flat Baseline (Accessible) OptUV->ResultUV ResultCAD Uniform Response Mass-based (Requires Hardware) CAD->ResultCAD

Caption: Analytical decision tree for selecting the optimal detection method based on the compound's chromophoric properties.

Troubleshooting & Causality

Issue 1: Ghost Peaks at 205 nm

  • Cause: Impure Acetonitrile or contaminated water. At 205 nm, organic impurities in the solvent become visible.

  • Fix: Use "Gradient Grade" or "Far UV" grade Acetonitrile.

Issue 2: Baseline Drifting Upwards

  • Cause: Using TFA. The UV absorbance of TFA increases as the organic concentration changes, causing a massive hill in the baseline.

  • Fix: Switch to Phosphoric Acid (Method B). Phosphate is transparent in the UV range.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a 10% ACN mobile phase can cause precipitation or band broadening.

  • Fix: Dissolve sample in 50:50 Water:ACN.

References

  • SIELC Technologies. (2018).[3] Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.[4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Analytical Characterization of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

Executive Summary This guide provides a technical comparison of analytical methods for characterizing tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (referred to herein as Boc-DEGN , a derivative of diethylglycine nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methods for characterizing tert-butyl N-(1-cyano-1-ethylpropyl)carbamate (referred to herein as Boc-DEGN , a derivative of diethylglycine nitrile). As a sterically hindered


-amino nitrile, this molecule serves as a critical intermediate in the synthesis of bulky, non-proteinogenic amino acids used to constrain peptide backbones.

We compare Nuclear Magnetic Resonance (NMR) solvent systems and Mass Spectrometry (MS) ionization techniques to establish a self-validating protocol for purity assessment.

Key Findings
  • NMR Solvent: DMSO-

    
     is superior to CDCl
    
    
    
    for quantitative integration due to the stabilization of the carbamate proton and elimination of solvent overlap with the ethyl side chains.
  • MS Ionization: Electrospray Ionization (ESI) in positive mode (

    
    ) is required over Electron Impact (EI) to observe the molecular ion, as the tert-butyl group undergoes rapid fragmentation under hard ionization.
    

Structural Profile & Synthetic Context[1][2][3]

The target molecule possesses


 symmetry (ignoring the Boc rotamer), which simplifies the NMR splitting patterns but requires careful 13C analysis to confirm the quaternary center.

Chemical Formula:


Molecular Weight:  212.29  g/mol 
Workflow: Synthesis to Analysis

The following flowchart outlines the critical path from raw materials to validated data, highlighting where analytical bottlenecks occur.

G cluster_Analysis Analytical Validation Start Start: 3-Pentanone Strecker Strecker Reaction (KCN, NH4Cl) Start->Strecker Intermed Intermediate: Amino Nitrile (Unstable) Strecker->Intermed Protect Boc Protection (Boc2O, TEA) Intermed->Protect In-situ Crude Crude Product Protect->Crude Purify Purification (Flash: Hex/EtOAc) Crude->Purify NMR 1H/13C NMR (DMSO-d6) Purify->NMR Structure MS HRMS (ESI+) [M+Na]+ detection Purify->MS Mass

Figure 1: Synthetic and analytical workflow. Note that the intermediate amino nitrile is prone to retro-Strecker decomposition and is immediately protected.

NMR Characterization: Solvent Comparison

The choice of solvent is not merely about solubility; it dictates the visibility of the amide proton (


) and the resolution of the ethyl group multiplets.
Comparative Analysis: CDCl vs. DMSO-
FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide-d6)
Verdict
NH Signal Broad, variable shift (4.5–5.0 ppm). Often exchanges with trace water.Sharp doublet or singlet (7.0–7.5 ppm). Hydrogen bonding stabilizes the proton.DMSO Wins
Water Peak ~1.56 ppm. Overlaps critically with the tert-butyl singlet or ethyl multiplets.~3.33 ppm. Distinct from all target signals.DMSO Wins
Rotamers Fast exchange at RT; signals are averaged.Higher viscosity may broaden signals, but generally provides clearer integration.Neutral
Sample Recovery Easy (volatile).Difficult (high boiling point).CDCl

Wins
Recommended Protocol (DMSO- )

Rationale: The symmetry of the two ethyl groups (


) attached to the quaternary carbon results in a simple pattern. However, in CDCl

, the water peak often obscures the critical ethyl region. DMSO-

shifts the water signal to ~3.3 ppm, leaving the aliphatic region (0.8–2.0 ppm) clear for accurate integration.

1H NMR Data (400 MHz, DMSO-


): 
  • 
     7.45 (s, 1H, NH):  The carbamate proton appears deshielded due to the electron-withdrawing nitrile group.
    
  • 
     1.75 – 1.85 (m, 4H, 2 
    
    
    
    CH
    
    
    ):
    The methylene protons of the ethyl groups. Note: These may appear as a quartet or complex multiplet depending on resolution.
  • 
     1.39 (s, 9H, Boc-tBu):  Characteristic strong singlet.
    
  • 
     0.92 (t, 
    
    
    
    Hz, 6H, 2
    
    
    CH
    
    
    ):
    Methyl protons of the ethyl groups.

13C NMR Data (100 MHz, DMSO-


): 
  • 
     154.2 (C=O):  Carbamate carbonyl.
    
  • 
     119.8 (CN):  Nitrile carbon (weak intensity due to lack of NOE).
    
  • 
     79.1 (C-O):  Quaternary carbon of the tert-butyl group.
    
  • 
     58.5 (C-quat):  The quaternary 
    
    
    
    -carbon carrying the amino and nitrile groups.
  • 
     28.1 (Boc-CH
    
    
    
    ):
    Intense signal for the three methyls.
  • 
     26.5 (Ethyl-CH
    
    
    
    ):
    Methylene carbons.
  • 
     8.4 (Ethyl-CH
    
    
    
    ):
    Methyl carbons.

Mass Spectrometry: Ionization Strategy

Characterizing Boc-protected amino nitriles requires "soft" ionization.[1] The tert-butyl carbamate moiety is acid-labile and thermally unstable, leading to predictable fragmentation that can be mistaken for impurities if "hard" ionization (EI) is used.

Fragmentation Pathways (ESI vs. EI)

The following diagram illustrates why ESI is necessary to see the parent ion, whereas EI primarily yields fragments.

MS cluster_ESI ESI (Soft Ionization) cluster_EI EI / In-Source CID (Hard) Parent Parent Molecule [M] = 212.29 Sod [M+Na]+ = 235.29 (Dominant Species) Parent->Sod + Na+ Prot [M+H]+ = 213.29 (Weak/Unstable) Parent->Prot + H+ Frag3 t-Butyl Cation [C4H9]+ m/z = 57 Parent->Frag3 EI Impact Frag2 [M - tBu + H]+ Loss of Isobutene m/z = 157 Prot->Frag2 - C4H8 (56 Da) Frag1 [M - Boc + H]+ Loss of CO2 + Isobutene m/z = 113 Frag2->Frag1 - CO2 (44 Da)

Figure 2: MS Fragmentation logic. ESI preserves the [M+Na]+ adduct, while EI/CID obliterates the Boc group.

Comparative Data Table
Ionization MethodObserved Major Peak (

)
InterpretationSuitability
ESI (+) Low Cone Voltage 235.3

Optimal. Confirms intact molecule.
ESI (+) High Cone Voltage 157.1

Poor. Indicates in-source fragmentation.
EI (70 eV) 57.1

(t-Butyl cation)
Unsuitable. No molecular ion observed.
APCI 113.1

Variable. Thermal degradation often occurs.
Experimental Protocol (HRMS)
  • Solvent: Methanol (LC-MS grade). Avoid adding TFA (Trifluoroacetic acid) as it promotes Boc deprotection.[1] Use 0.1% Formic acid only if signal intensity is low.

  • Concentration: 10

    
    g/mL.
    
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target: Look for the Sodium adduct (

    
    ).
    
    • Calculation: 212.29 (Exact Mass) + 22.99 (Na) = 235.28.

References

  • Boc Group Stability & MS Fragmentation

    • Title: Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[2]

    • Source:Journal of Mass Spectrometry (via PubMed/NIH).
    • URL:[Link]

  • NMR Solvent Effects (DMSO vs CDCl3)

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • General Synthesis of Alpha-Amino Nitriles (Strecker)

    • Title: Strecker Synthesis of -Amino Acids.
    • Source:Organic Syntheses.
    • URL:[Link] (General reference for the Strecker mechanism).

  • Characterization of Boc-Carbamates

    • Title:tert-Butyl carbamate 1H NMR spectrum.[3]

    • Source: ChemicalBook D

Sources

Validation

Alternatives to the Strecker Synthesis: A Comparative Technical Guide

This guide provides an advanced technical comparison of modern alternatives to the classical Strecker synthesis, focusing on Oxidative Cross-Dehydrogenative Coupling (CDC) strategies. These methods circumvent the use of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of modern alternatives to the classical Strecker synthesis, focusing on Oxidative Cross-Dehydrogenative Coupling (CDC) strategies. These methods circumvent the use of unstable aldehydes and toxic HCN gas by directly functionalizing amines via C–H activation.

Executive Summary The classical Strecker synthesis (Condensation of aldehyde + amine + cyanide) remains the industrial standard for


-amino nitrile production. However, its reliance on thermodynamic equilibrium, unstable aldehyde precursors, and hazardous aqueous cyanide conditions limits its utility in late-stage drug functionalization.

This guide details three "Direct Functionalization" alternatives that invert the synthetic logic: instead of forming the C–N bond (condensation), these methods form the C–CN bond directly on an existing amine scaffold via Oxidative C–H Activation .

Comparative Overview of Methodologies
FeatureClassical Strecker Metal-Catalyzed CDC Photoredox Catalysis Electrochemical Oxidation
Substrate Aldehyde + AmineTertiary AmineSec/Tert AmineSec/Tert Amine
Mechanism Condensation (

type)
Oxidative C–H ActivationRadical/SET MechanismAnodic Oxidation
Cyanide Source NaCN/KCN + Acid (HCN)NaCN/TMSCNTMSCN/NaCNTMSCN/MeCN
Conditions Aqueous/Biphasic, pH sensitiveAerobic, Thermal (

C)
Ambient, Visible LightAmbient, Current-driven
Atom Economy HighModerate (Oxidant waste)High (O

as oxidant)
Very High (e

as reagent)
Safety Low (HCN gas risk)Moderate (Solid CN sources)High (Mild conditions)High (No chemical oxidant)

Methodology 1: Aerobic Metal-Catalyzed Oxidative Cyanation

Best for: Robust tertiary amines and large-scale batch processing where photochemical setups are impractical.

This approach utilizes transition metals (Ru, Fe, Cu) to catalyze the oxidation of the


-C–H bond of a tertiary amine to an iminium ion intermediate, which is then trapped by cyanide.
Mechanism of Action

The reaction proceeds via a Cross-Dehydrogenative Coupling (CDC) .[1] The metal catalyst, often aided by molecular oxygen or a peroxide (TBHP), abstracts two electrons and a proton from the amine, generating a reactive iminium species in situ.

Standard Protocol: Ru-Catalyzed Aerobic Cyanation

Based on Murahashi type oxidations.

Reagents:

  • Substrate: N,N-Dimethylaniline (1.0 mmol)

  • Catalyst: RuCl

    
    [2]·nH
    
    
    
    O (5 mol%)
  • Oxidant: Molecular Oxygen (1 atm, balloon) or TBHP (in decane)

  • Cyanide Source: NaCN (1.2 equiv) or TMSCN

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Charge a dried round-bottom flask with RuCl

    
     (0.05 equiv) and NaCN (1.2 equiv).
    
  • Addition: Add the tertiary amine substrate dissolved in MeOH.

  • Activation: Purge the system with O

    
     and attach an oxygen balloon. Alternatively, add TBHP dropwise if avoiding gas balloons.
    
  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 6–12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with ethyl acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Critical Note: The presence of methanol is crucial when using NaCN to ensure solubility of the cyanide salt, whereas MeCN is preferred for TMSCN.

Methodology 2: Visible-Light Photoredox Catalysis

Best for: Late-stage functionalization of complex drug molecules, temperature-sensitive substrates, and achieving high chemoselectivity.

Photoredox catalysis uses visible light to excite a photocatalyst (Ir, Ru, or organic dyes), which then performs a Single Electron Transfer (SET) oxidation of the amine. This method avoids thermal stress and strong chemical oxidants.

Mechanistic Pathway
  • Excitation: Photocatalyst (PC) absorbs light

    
     PC*.[3]
    
  • Oxidation: PC* oxidizes the Amine to an Amine Radical Cation (

    
    ).
    
  • H-Abstraction: A base or co-catalyst abstracts an

    
    -proton 
    
    
    
    
    
    -Amino Radical.
  • Oxidation II: The radical is further oxidized to an Iminium Ion.

  • Trapping: Cyanide attacks the Iminium Ion

    
     Product.
    
Visualization: Photoredox CDC Cycle

Photoredox_CDC PC_Ground Photocatalyst (GS) PC_Excited Excited State (PC*) PC_Ground->PC_Excited hv (Blue LED) PC_Excited->PC_Ground SET (Reduction) Amine Tertiary Amine RadicalCat Amine Radical Cation (R3N•+) Amine->RadicalCat - e⁻ (via PC*) AminoRad α-Amino Radical RadicalCat->AminoRad - H⁺ (Base/O2•-) Iminium Iminium Ion (R2N+=CH2) AminoRad->Iminium - e⁻ (Oxidation) Product α-Amino Nitrile Iminium->Product + CN⁻

Caption: Photoredox cycle showing the conversion of amine to iminium ion via Single Electron Transfer (SET).

Standard Protocol: Ir/Ru-Catalyzed Photoredox

Reagents:

  • Substrate: N-Phenylpyrrolidine (0.5 mmol)

  • Photocatalyst: [Ru(bpy)

    
    ]Cl
    
    
    
    (1 mol%) or Rose Bengal (Organic alternative)
  • Cyanide Source: TMSCN (1.5 equiv)

  • Oxidant: Air/O

    
     (Terminal electron acceptor)
    
  • Solvent: MeCN:H

    
    O (9:1)
    

Step-by-Step Workflow:

  • Assembly: In a Pyrex tube, dissolve amine, photocatalyst, and TMSCN in solvent.

  • Degassing: Briefly sparge with O

    
     (or simply run open to air if catalyst tolerates it).
    
  • Irradiation: Place the tube 2–5 cm away from a Blue LED (450 nm) or White CFL light source. Stir at room temperature.

  • Monitoring: Monitor by TLC (approx. 4–8 hours). The reaction is complete when the amine spot disappears.

  • Workup: Dilute with water, extract with CH

    
    Cl
    
    
    
    . The TMS group is usually cleaved in situ or during workup.

Methodology 3: Electrochemical C–H Cyanation

Best for: Green chemistry applications, "reagent-free" synthesis, and avoiding transition metals entirely.

Electrochemical synthesis uses the anode as the oxidant. It is arguably the cleanest method, as electrons are the only "reagent" added to effect oxidation, and hydrogen gas is the byproduct at the cathode.

Experimental Logic

The amine is oxidized at the anode surface to the radical cation. The absence of chemical oxidants makes purification significantly easier.

Standard Protocol: Potentiostatic Anodic Oxidation

Reagents:

  • Substrate: Cyclic amine (e.g., N-Boc-piperidine derivatives require higher potential, N-aryl are easier)

  • Electrolyte: LiClO

    
     or Bu
    
    
    
    NBF
    
    
    (0.1 M)
  • Cyanide Source: TMSCN (2.0 equiv)

  • Electrodes: Carbon (Anode) / Platinum or Stainless Steel (Cathode)

  • Solvent: MeCN (Anhydrous)[4]

Step-by-Step Workflow:

  • Cell Setup: Use an undivided cell (beaker type). Insert electrodes with a fixed distance (e.g., 5 mm).

  • Solution: Dissolve amine and electrolyte in MeCN. Add TMSCN.[2][5]

  • Electrolysis: Apply Constant Current (CCE) at 10 mA/mmol or Constant Potential (+1.1 V vs Ag/AgCl).

  • Duration: Pass 2.5–3.0 F/mol of charge (approx 3-5 hours depending on current).

  • Workup: Evaporate solvent. Redissolve in ether/water to remove electrolyte.

References

  • Murahashi, S.-I., Komiya, N., & Terai, H. (2003).[2] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide." Journal of the American Chemical Society.[6] Link

  • Freeman, D. B., et al. (2012). "Metal-Free Photoredox Catalyzed Oxidative Cyanation of Tertiary Amines." Journal of the American Chemical Society.[6] Link

  • Zhu, C., Xia, J.-B., & Chen, C. (2014).[5] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters. Link

  • Nauth, A. M., et al. (2018).[7] "Synthesis of α-aminonitriles using aliphatic nitriles... as universally applicable non-toxic cyanide sources."[7] Green Chemistry. Link

  • Groves, L. M., et al. (2019). "Electrochemical C–H Functionalization of Amines." Chemical Reviews. Link

Sources

Comparative

Comparative Guide: Strategic Synthesis of Carbamates in Medicinal Chemistry

Executive Summary The carbamate moiety ( ) is a pharmacophore of immense significance in modern drug design, serving as a peptide bond surrogate, a prodrug linker for targeted release, and a covalent inhibitor motif (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbamate moiety (


) is a pharmacophore of immense significance in modern drug design, serving as a peptide bond surrogate, a prodrug linker for targeted release, and a covalent inhibitor motif (e.g., Rivastigmine).[1][2][3]

While the end product is identical, the synthetic pathway chosen dictates the impurity profile, scalability, and safety of the process. This guide objectively compares the three dominant methodologies available to the bench scientist: Nucleophilic Addition to Isocyanates , CDI-Mediated Coupling , and Triphosgene-Activated Substitution .

Method 1: The Atom-Economic Route (Isocyanate Addition)

Best For: Simple substrates, high-throughput library generation, and reactions requiring 100% atom economy.

Mechanism & Causality

This reaction proceeds via the nucleophilic attack of an alcohol onto the electrophilic carbon of the isocyanate. Unlike substitution reactions, this is an addition reaction, meaning no leaving group is generated.

  • Catalysis: While primary alcohols react spontaneously with aryl isocyanates, secondary or sterically hindered alcohols require Lewis acid catalysis (e.g., Dibutyltin Dilaurate - DBTDL) or tertiary amine bases to lower the activation energy.

  • Constraint: The major limitation is the availability of the specific isocyanate. If the required isocyanate is unstable or commercially unavailable, this route fails.

Experimental Protocol: DBTDL-Catalyzed Addition
  • Reagents: Isocyanate (1.0 equiv), Alcohol (1.0 equiv), DBTDL (1 mol%), Anhydrous DCM or Toluene.

  • Step 1: Charge a flame-dried flask with the alcohol and solvent under

    
     atmosphere. Note: Moisture competes with the alcohol to form symmetrical ureas.
    
  • Step 2: Add the isocyanate dropwise at

    
    .
    
  • Step 3: Add DBTDL catalyst.

  • Step 4: Warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of isocyanate).

  • Step 5: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Method 2: The "Bench-Safe" Route (CDI Coupling)

Best For: Late-stage functionalization, acid-sensitive substrates, and labs avoiding phosgene derivatives.

Mechanism & Causality

1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. The reaction proceeds in two distinct steps:[4]

  • Activation: The alcohol attacks CDI, releasing one molecule of imidazole and forming an acyl-imidazole intermediate .

  • Coupling: The amine attacks the intermediate, displacing the second imidazole to form the carbamate.

  • Causality: The intermediate is less reactive than an acid chloride. Therefore, the reaction often requires "activation time" (heating or stirring) before adding the amine, or the addition of a promoter (like DBU) for the second step.

Experimental Protocol: One-Pot Sequential Synthesis
  • Reagents: Alcohol (1.0 equiv), CDI (1.1 equiv), Amine (1.2 equiv), DBU (1.0 equiv, optional), THF or DMF.

  • Step 1 (Activation): Dissolve alcohol in anhydrous THF. Add CDI in one portion.

  • Step 2: Stir at RT for 2 hours. Critical Check: Ensure gas evolution (

    
    ) has ceased.
    
  • Step 3 (Coupling): Add the amine (and DBU if the amine is a salt or non-nucleophilic).

  • Step 4: Heat to

    
     for 6-12 hours.
    
  • Step 5: Aqueous workup (wash with 1M HCl to remove imidazole byproduct).

Method 3: The "Hard-Target" Route (Triphosgene)

Best For: Sterically hindered alcohols, unreactive amines, and large-scale synthesis where cost is a driver.

Mechanism & Causality

Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into three equivalents of phosgene in situ upon nucleophilic attack.[5]

  • Why use it? It generates a highly reactive chloroformate intermediate. Unlike the acyl-imidazole in CDI, the chloroformate is reactive enough to couple with poor nucleophiles (e.g., anilines).

  • Safety Causality: A base (Pyridine or

    
    ) is strictly required to scavenge the HCl generated. Without the base, the acid buildup will degrade acid-sensitive protecting groups (Boc, TBDMS).
    
Experimental Protocol: Low-Temperature Activation
  • Reagents: Triphosgene (0.4 equiv), Alcohol (1.0 equiv), Pyridine (3.0 equiv), Amine (1.1 equiv), DCM.

  • Step 1: Dissolve Triphosgene in DCM at

    
     (or 
    
    
    
    for robust substrates).
  • Step 2: Add Pyridine slowly (exothermic).

  • Step 3: Add Alcohol dropwise. Stir 1 hour to form the chloroformate.

  • Step 4: Add the Amine.

  • Step 5: Warm to RT. Quench with saturated

    
    .
    

Comparative Analysis

The following table synthesizes performance metrics based on standard laboratory conditions.

FeatureIsocyanate RouteCDI CouplingTriphosgene Route
Atom Economy Excellent (100%)Moderate (Loss of Imidazole)Poor (Loss of HCl/Base)
Reactivity Moderate (Substrate dependent)Mild (Requires activation)High (Aggressive)
Safety Profile Sensitizer (Asthma risk)High (Solid, Non-toxic byproduct)Severe (Generates Phosgene)
Moisture Sensitivity High (Forms Ureas)Moderate (Hydrolyzes CDI)High (Hydrolyzes Chloroformate)
Purification Simple (Evaporation/Cryst.)Wash required (Imidazole)Wash required (Pyridine salts)
Yield (Avg) 85-98%70-90%80-95%
Decision Matrix (Visualized)

CarbamateDecisionTree Start Start: Target Carbamate CheckIso Is the Isocyanate Commercially Available? Start->CheckIso IsoRoute METHOD 1: Isocyanate Addition (High Atom Economy) CheckIso->IsoRoute Yes CheckSens Is Substrate Acid-Sensitive or Lab Safety Restricted? CheckIso->CheckSens No CDIRoute METHOD 2: CDI Coupling (Mild, Safe Conditions) CheckSens->CDIRoute Yes (Safety/Acid Issue) CheckHind Is Substrate Sterically Hindered? CheckSens->CheckHind No TriRoute METHOD 3: Triphosgene (High Reactivity) CheckHind->TriRoute Yes (Need Power) Mixed Consider Mixed Anhydride (p-NO2-Ph-OCOCl) CheckHind->Mixed No (Alternative)

Caption: Strategic decision tree for selecting the optimal carbamate synthesis pathway based on substrate availability and chemical sensitivity.

Mechanistic Visualization

Understanding the intermediate is key to troubleshooting low yields.

MechanismFlow Alcohol Alcohol (R-OH) Reagent Reagent Selection Alcohol->Reagent Iso Isocyanate (R'-NCO) Reagent->Iso Method 1 CDI CDI Reagent->CDI Method 2 Tri Triphosgene Reagent->Tri Method 3 TS_Iso Transition State (Concerted Addition) Iso->TS_Iso Product CARBAMATE (R-O-CO-NH-R') TS_Iso->Product Inter_CDI Acyl-Imidazole Intermediate CDI->Inter_CDI - Imidazole Inter_CDI->Product + Amine Inter_Tri Chloroformate Intermediate Tri->Inter_Tri - HCl Inter_Tri->Product + Amine Amine Amine (R'-NH2)

Caption: Comparative mechanistic flow showing the distinct intermediates (Acyl-imidazole vs. Chloroformate) that dictate reactivity.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Padiya, K. J., et al. (2012).[6] Unprecedented "In Water" Imidazole Carbonylation: Efficient, Green Synthesis of Ureas, Carbamates, and Thiocarbamates.[6] Organic Letters, 14(11), 2814–2817. [Link]

  • Cotarca, L., et al. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?[7] Organic Process Research & Development, 21(9), 1439–1446. [Link]

  • Vaillard, V. A., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 4, 13012-13017.[2] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate

[1] Executive Summary & Immediate Hazard Profile[1] This guide outlines the autonomous safety protocols for the disposal of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate . As a research intermediate containing both a nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Hazard Profile[1]

This guide outlines the autonomous safety protocols for the disposal of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate . As a research intermediate containing both a nitrile (cyano) moiety and a Boc-carbamate protecting group, this compound presents a specific "dual-hazard" profile often overlooked in standard waste streams.

Critical Operational Directive:

NEVER dispose of this compound in Acidic Waste streams. The acid-labile Boc group will decompose to release isobutylene gas and CO₂, causing rapid pressurization and potential explosion of sealed waste containers.

Chemical Hazard Profile (Structure-Activity Analysis)[1]
Functional GroupHazard MechanismDisposal Risk
Nitrile (-CN) Metabolic release of cyanide (low risk in intact molecule); Thermal decomposition releases Hydrogen Cyanide (HCN).[1]Toxic / Reactive: Must be segregated from strong oxidizers to prevent uncontrolled oxidation.[1]
Boc-Carbamate Acid-catalyzed hydrolysis releases

and Isobutylene gas.[1]
Pressurization: Incompatible with acidic waste streams (pH < 4).[1]
Alkyl Chain Lipophilic nature increases skin absorption.[1]Exposure: Standard nitrile gloves provide only transient protection; double-gloving recommended.[1]

Pre-Disposal Stabilization & Segregation[1]

To ensure a self-validating safety system , you must verify the state of the waste before it enters the disposal container.

A. Solid Waste (Pure Substance)
  • Primary Containment: Place the solid substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Double-bag the primary container in 6-mil polyethylene bags.

  • Labeling: Mark clearly as "Toxic Solid - Organic Nitrile / Carbamate."

  • Segregation: Store in the Solid Hazardous Waste drum. Do not mix with oxidizers (e.g., permanganates, nitrates).

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), you must perform a pH Validation Step to prevent gas evolution.

  • Aliquot Test: Take a 1 mL sample of the waste solution.

  • pH Check: Test with a pH strip.

    • If Neutral (pH 6-8): Proceed to Organic Solvent Waste.

    • If Acidic (pH < 5): You must neutralize carefully with Saturated Sodium Bicarbonate (

      
      ) before bottling.
      
    • Observation: Watch for bubbling. If bubbling occurs, the Boc group is likely decomposing or residual acid is reacting. Do not cap the bottle until gas evolution ceases completely.

Detailed Disposal Protocols

Protocol A: Liquid Waste Stream (Halogenated/Non-Halogenated)

Objective: Prevent container rupture due to Boc-decomposition off-gassing.

  • Segregation: Determine the primary solvent.

    • Dichloromethane/Chloroform: Use Halogenated Waste stream.

    • Ethyl Acetate/Hexanes/THF: Use Non-Halogenated Waste stream.

  • Compatibility Check (Self-Validating Step):

    • Add 5 mL of the waste to a small beaker containing the waste stream solvent.

    • Observe for 2 minutes. Zero exotherm and zero gas evolution validates compatibility.

  • Transfer: Pour waste into the appropriate carboy using a funnel with a flash-arrestor.

  • Venting: If the waste was recently neutralized, leave the cap slightly loose (vented cap) for 24 hours in a fume hood to ensure all

    
     has escaped.
    
Protocol B: Spill Cleanup (Emergency Contingency)

Objective: Contain nitrile exposure and prevent tracking.

  • PPE: Wear double nitrile gloves , lab coat, and safety goggles. Use a full-face respirator if powder is aerosolized.

  • Containment: Cover the spill with an absorbent pad or vermiculite.

  • Decontamination:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with 10% Bleach solution (oxidizes traces of nitrile/cyanide derivatives) followed by water.

    • Note: Do not use strong acid for cleanup.

  • Disposal: Label the debris jar as "Debris contaminated with Organic Nitrile."

Regulatory & Classification Data

For U.S.-based laboratories, strict adherence to EPA RCRA guidelines is required. While this specific intermediate may not be explicitly "Listed" (P or U list), it defaults to characteristic hazards.

Regulatory BodyClassificationWaste Code (Typical)
EPA / RCRA Hazardous Waste (Ignitable, Toxic)D001 (Ignitable), D003 (Reactive - if cyanide potential is high), or F-List (Solvent dependent)
DOT Toxic Solid, Organic, N.O.S.[1]UN 2811 (Class 6.1)

Decision Logic Diagram

The following workflow illustrates the critical decision points to prevent accidental pressurization or exposure.

DisposalWorkflow Start Waste Generation: tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPkg Double Bag & Label 'Toxic Organic' SolidPath->SolidPkg pHCheck pH Check (Crucial Step) LiquidPath->pHCheck FinalInc Final Disposal: High-Temp Incineration SolidPkg->FinalInc Acidic Acidic (pH < 5) pHCheck->Acidic Risk of Gas Neutral Neutral (pH 6-8) pHCheck->Neutral Safe Neutralize Neutralize with Sat. NaHCO3 Wait for Gas Evolution to Stop Acidic->Neutralize SolventType Identify Solvent Neutral->SolventType Neutralize->pHCheck Re-test Halo Halogenated Waste Stream SolventType->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Waste Stream SolventType->NonHalo Ethyl Acetate/THF Halo->FinalInc NonHalo->FinalInc

Caption: Decision tree emphasizing the critical pH check to prevent Boc-decomposition gas buildup in liquid waste containers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[2] [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]

  • American Chemical Society. (2023).[2] BOC Deprotection & Safety Considerations.[4] ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets.[1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Executive Hazard Analysis From the Desk of the Senior Application Scientist Handling tert-butyl N-(1-cyano-1-ethylpropyl)carbamate requires a nuanced understanding of its dual-hazard profile. This molecule is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

From the Desk of the Senior Application Scientist

Handling tert-butyl N-(1-cyano-1-ethylpropyl)carbamate requires a nuanced understanding of its dual-hazard profile. This molecule is not merely an inert intermediate; it combines the acute toxicity risks of an aliphatic nitrile with the chemical instability of a Boc-carbamate .

  • The "Silent" Hazard (Nitrile Moiety): Organic nitriles (R-CN) are lipophilic. While less acutely toxic than inorganic cyanides (e.g., NaCN), they can penetrate the epidermis. Once metabolized, they may release cyanide ions (CN⁻) via cytochrome P450 oxidation, leading to cytotoxic hypoxia. The addition of the lipophilic tert-butyl group enhances skin permeability, making dermal contact a critical control point.

  • The Reactivity Hazard (Boc Group): The tert-butyloxycarbonyl (Boc) group is acid-labile. Accidental contact with strong acids (e.g., during waste consolidation) will trigger rapid decarboxylation, releasing isobutylene gas and CO₂. In a closed waste container, this pressurization can cause catastrophic rupture. Furthermore, acidic conditions can hydrolyze the nitrile group, potentially releasing hydrogen cyanide (HCN) gas.

Core Directive: Treat this compound as a Category 3 Skin/Inhalation Hazard . Do not rely on standard "lab coat and glasses" protocols.

PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with this compound in solution.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection (Primary) Double Gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: Silver Shield® (Laminate) or 8-mil NitrilePermeation Dynamics: Aliphatic nitriles can permeate standard 4-mil nitrile rubber in <15 minutes. Laminate films provide >4-hour breakthrough protection against the lipophilic carrier solvents often used with this intermediate (e.g., DCM, THF).
Respiratory P100 Particulate Respirator (if solid) or Half-face Organic Vapor Cartridge (if in solution)Inhalation Risk: Dust from the solid phase is readily absorbed by lung tissue. If dissolved, the solvent vapor acts as a carrier for the nitrile, increasing bioavailability.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1)Mucosal Absorption: Safety glasses leave gaps. Goggles seal the orbital area, preventing absorption through the highly vascularized eye tissue.
Body Tyvek® Lab Coat (Closed cuffs)Particulate Defense: Cotton coats trap dust in fibers. Tyvek sheds particles and prevents "sleeve-gap" exposure during reaching motions.

Operational Protocol: Safe Handling Lifecycle

Phase A: Preparation & Weighing

Objective: Eliminate static discharge and aerosolization.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Neutralization: This solid is likely electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before transfer to prevent "particle jump."

  • The "Clean-Dirty" Line: Establish a visual boundary in the hood.

    • Left: Clean reagent bottle.

    • Center: Weighing balance.

    • Right: Reaction vessel.

    • Never cross contaminated gloves back to the "Clean" zone.

Phase B: Reaction Setup (Solvent Handling)

Objective: Prevent glove permeation.

  • Solvent Choice Warning: If dissolving in Dichloromethane (DCM) , the permeation rate of the nitrile increases exponentially.

    • Protocol: If using DCM, you MUST use Silver Shield/Laminate gloves. Standard nitrile gloves will swell and allow the compound to pass through to the skin within seconds.

  • Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer for liquid solutions to maintain a closed system.

Phase C: Decontamination
  • Dry Wipe: Wipe the balance area with a dry ChemWipe first to capture solids.

  • Solvent Wipe: Follow with a solvent-dampened wipe (Ethanol or Acetone).

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure no outer surface touches skin. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency & Disposal Logic

The "Acid Trap" (Critical Safety Notice)

NEVER dispose of this material (or its mother liquors) into an acidic waste stream.

  • Mechanism of Failure:

    
    
    Simultaneous Risk:
    
    
    
    
Disposal Protocol
  • Segregation: Designate a specific waste container labeled: "High Hazard: Organic Nitriles - NO ACID."

  • pH Maintenance: Maintain the waste stream at pH 9-10 (using dilute NaOH) if aqueous, or keep strictly organic/neutral. This prevents hydrolysis of the nitrile and stabilizes the carbamate.

  • Destruction: The preferred method of disposal is High-Temperature Incineration via a licensed hazardous waste contractor.

Visual Workflow (Safety Logic Gate)

SafetyProtocol Start Start: Handling tert-butyl N-(1-cyano...) CheckState Check Physical State Start->CheckState Solid Solid Phase CheckState->Solid Liquid Solution Phase CheckState->Liquid PPESolid PPE: Double Nitrile + N95/P100 Mask Solid->PPESolid PPELiquid PPE: Silver Shield Gloves + Fume Hood Required Liquid->PPELiquid Action Perform Experiment (Static Control) PPESolid->Action PPELiquid->Action WasteDecision Disposal: Is Waste Acidic? Action->WasteDecision SafeWaste Segregate: Neutral/Basic Organic Waste WasteDecision->SafeWaste No (pH >= 7) DangerWaste STOP: Risk of Gas/Explosion Neutralize First WasteDecision->DangerWaste Yes (pH < 7)

Figure 1: Operational Safety Logic Gate for handling Boc-amino nitriles. Note the critical decision point at disposal to prevent acid-catalyzed gas evolution.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

  • American Chemical Society. (2013). BOC Deprotection - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.